2-Butanol,3,3-dimethyl-, (2S)-
Description
The exact mass of the compound (S)-3,3-dimethyl-2-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butanol,3,3-dimethyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanol,3,3-dimethyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXKPDFWGNLJU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309898 | |
| Record name | (2S)-3,3-Dimethyl-2-butanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-67-5 | |
| Record name | (2S)-3,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3,3-Dimethyl-2-butanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301309898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Enantioselective Synthesis of (2S)-3,3-dimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the scientifically robust and field-proven methodologies for the synthesis of enantiomerically pure (2S)-3,3-dimethyl-2-butanol. This chiral alcohol, a valuable building block in the pharmaceutical and fine chemical industries, demands precise stereochemical control in its preparation. This document moves beyond a simple recitation of procedural steps to offer a critical analysis of the underlying principles, causality of experimental choices, and practical insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of (2S)-3,3-dimethyl-2-butanol and the Imperative of Enantiopurity
(2S)-3,3-dimethyl-2-butanol, also known as (S)-(+)-pinacolyl alcohol, is a chiral secondary alcohol characterized by a sterically demanding tert-butyl group adjacent to the stereocenter. This structural feature makes it a valuable synthon in asymmetric synthesis, where it can serve as a chiral auxiliary or a precursor to more complex chiral molecules. Its applications are found in the development of pharmaceuticals, agrochemicals, and fragrances, where the specific stereoisomer is often responsible for the desired biological activity or olfactory properties.
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing. The physiological effects of enantiomers can differ significantly, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful. Consequently, the development of efficient and reliable methods to access single enantiomers, such as (2S)-3,3-dimethyl-2-butanol, is of paramount importance.
This guide will focus on the two most prominent and effective strategies for achieving high enantiopurity of (2S)-3,3-dimethyl-2-butanol:
-
Asymmetric Reduction of 3,3-Dimethyl-2-butanone (Pinacolone): A direct and atom-economical approach to establish the chiral center.
-
Kinetic Resolution of Racemic 3,3-dimethyl-2-butanol: A powerful method to separate the desired enantiomer from a racemic mixture.
Asymmetric Reduction of 3,3-Dimethyl-2-butanone: A Direct Path to Enantiopurity
The most direct strategy for the synthesis of (2S)-3,3-dimethyl-2-butanol is the enantioselective reduction of the corresponding prochiral ketone, 3,3-dimethyl-2-butanone (also known as pinacolone). This approach establishes the stereocenter in a single, highly controlled step. Among the various methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly reliable and highly enantioselective technique.[1][2]
The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).[1] The enantioselectivity of the reduction is governed by the formation of a well-defined transition state where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner.[2]
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. The ketone then coordinates to the boron atom of the catalyst, with the larger substituent (the tert-butyl group in the case of pinacolone) preferentially oriented away from the steric bulk of the catalyst's chiral backbone. This directs the hydride transfer from the coordinated borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.
Figure 1: Generalized workflow of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction of 3,3-Dimethyl-2-butanone
The following protocol is a representative procedure for the enantioselective reduction of 3,3-dimethyl-2-butanone using an (R)-CBS-oxazaborolidine catalyst to yield (2S)-3,3-dimethyl-2-butanol. The choice of the (R)-catalyst is crucial for obtaining the (S)-alcohol product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 3,3-Dimethyl-2-butanone (Pinacolone) | 100.16 | ≥98% | Sigma-Aldrich |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | - | Sigma-Aldrich |
| Borane-dimethyl sulfide complex (BMS) | 75.97 | ~10 M | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9% | Sigma-Aldrich |
| Methanol | 32.04 | ACS grade | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | VWR |
| Diethyl ether | 74.12 | ACS grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | VWR |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried and cooled to room temperature under a stream of dry nitrogen.
-
Catalyst Introduction: The flask is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (5.0 mL, 5.0 mmol, 0.1 eq.) and anhydrous THF (50 mL). The solution is cooled to -20 °C using a cryostat.
-
Borane Addition: Borane-dimethyl sulfide complex (6.0 mL, ~60 mmol, 1.2 eq.) is added dropwise to the stirred catalyst solution over 15 minutes, maintaining the internal temperature below -15 °C. The mixture is stirred for an additional 15 minutes at -20 °C.
-
Ketone Addition: A solution of 3,3-dimethyl-2-butanone (5.0 g, 50 mmol, 1.0 eq.) in anhydrous THF (25 mL) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Workup: The mixture is slowly poured into 1 M HCl (50 mL) and stirred for 15 minutes. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford enantiomerically enriched (2S)-3,3-dimethyl-2-butanol.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess (e.e.): >95%
Kinetic Resolution of Racemic 3,3-dimethyl-2-butanol: Selective Transformation
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of (2S)-3,3-dimethyl-2-butanol synthesis, this typically involves the enantioselective acylation of the racemic alcohol, where one enantiomer is preferentially acylated, leaving the other enantiomer unreacted and thus enriched.
Lipase-Catalyzed Kinetic Resolution: A Biocatalytic Approach
Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. Crucially, many lipases exhibit high enantioselectivity, making them excellent catalysts for kinetic resolutions of chiral alcohols.[3] Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym® 435), is a particularly robust and widely used lipase for this purpose due to its broad substrate scope and high enantioselectivity.[4][5]
The principle of the resolution is that the lipase will selectively acylate one enantiomer of the racemic 3,3-dimethyl-2-butanol at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol, which will be highly enriched in one enantiomer, and the acylated product, which will be enriched in the other.
Figure 2: Principle of lipase-catalyzed kinetic resolution of racemic 3,3-dimethyl-2-butanol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical procedure for the kinetic resolution of racemic 3,3-dimethyl-2-butanol using immobilized Candida antarctica lipase B.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| Racemic 3,3-dimethyl-2-butanol | 102.17 | ≥98% | Sigma-Aldrich |
| Immobilized Candida antarctica lipase B (Novozym® 435) | - | - | Sigma-Aldrich |
| Vinyl Acetate | 86.09 | ≥99% | Sigma-Aldrich |
| Anhydrous Toluene | 92.14 | ≥99.8% | Sigma-Aldrich |
| Hexane | 86.18 | ACS grade | Fisher Scientific |
| Ethyl Acetate | 88.11 | ACS grade | Fisher Scientific |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with racemic 3,3-dimethyl-2-butanol (5.11 g, 50 mmol), anhydrous toluene (50 mL), and immobilized Candida antarctica lipase B (500 mg).
-
Acyl Donor Addition: Vinyl acetate (4.30 g, 50 mmol, 1.0 eq.) is added to the mixture.
-
Reaction Conditions: The flask is sealed and the mixture is stirred at 40 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining alcohol.
-
Reaction Termination: When the conversion reaches approximately 50% (typically after 24-48 hours), the reaction is stopped by filtering off the immobilized enzyme.
-
Separation and Purification: The solvent and excess vinyl acetate are removed from the filtrate under reduced pressure. The resulting mixture of (2S)-3,3-dimethyl-2-butanol and the acetylated (R)-enantiomer is separated by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure, enantiomerically enriched (2S)-3,3-dimethyl-2-butanol.
Expected Outcome:
-
Yield of (2S)-3,3-dimethyl-2-butanol: ~40-45% (theoretical maximum is 50%)
-
Enantiomeric Excess (e.e.) of (2S)-3,3-dimethyl-2-butanol: >98%
Characterization and Analysis of Enantiopurity
The successful synthesis of enantiomerically pure (2S)-3,3-dimethyl-2-butanol requires rigorous characterization to confirm its identity and, most importantly, to accurately determine its enantiomeric purity.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized alcohol.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band around 3300-3500 cm⁻¹ is characteristic of the alcohol functional group.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess is a measure of the purity of a chiral substance. It is defined as:
e.e. (%) = |([S] - [R]) / ([S] + [R])| x 100
where [S] and [R] are the concentrations of the S and R enantiomers, respectively.
Chiral Gas Chromatography (GC): This is the most common and accurate method for determining the e.e. of volatile chiral compounds like 3,3-dimethyl-2-butanol. The sample is passed through a GC column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[6]
Typical Chiral GC Method:
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Injector Temperature | 200 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
Conclusion and Future Perspectives
Both the asymmetric reduction of pinacolone using CBS catalysts and the lipase-catalyzed kinetic resolution of racemic 3,3-dimethyl-2-butanol are highly effective and reliable methods for the synthesis of enantiomerically pure (2S)-3,3-dimethyl-2-butanol. The choice between these two primary routes will often depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis.
The CBS reduction offers a more direct and atom-economical route, while the enzymatic kinetic resolution provides a robust and environmentally benign alternative. For large-scale industrial applications, the development of more efficient and recyclable catalysts for the asymmetric reduction, and the exploration of continuous flow processes for the enzymatic resolution, are promising areas for future research.
This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently undertake the synthesis of this important chiral building block. The emphasis on understanding the underlying principles of each method is intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their specific needs.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Process for synthesizing 3,3-dimethyl-2-butanone. (2008). Google Patents.
- Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. (2022). Molecules, 27(17), 5539.
- Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2020). Catalysis Science & Technology, 10(1), 125-131.
-
Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. Retrieved January 25, 2026, from [Link]
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Molecules, 26(1), 193.
- Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. (2020). Accounts of Chemical Research, 53(10), 2328–2342.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(10), 853-858.
-
Selected examples of lipase-catalyzed kinetic resolution of tertiary alcohols. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). Acta pharmaceutica Hungarica, 71(1), 119–126.
- Process for preparing 3, 3-dimethyl -2-pentanone. (2007). Google Patents.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349.
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE. (n.d.). Retrieved January 25, 2026, from [Link]
- High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. (2022). Journal of Fungi, 8(10), 1049.
- Heterologous Expression of Candida antarctica Lipase B in Aspergillus niger Using CRISPR/Cas9-mediated Multi-Gene Editing. (2023). Biotechnology and Bioengineering, 120(10), 2946-2957.
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
- Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. (2020).
-
CBS Reduction, Enantioselective Catalysis. (2021, September 15). Organic Chemistry, Reaction Mechanism. Retrieved January 25, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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- 5. High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System [mdpi.com]
- 6. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry of 3,3-Dimethyl-2-Butanol Enantiomers for Researchers and Drug Development Professionals
Abstract
Stereochemistry is a cornerstone of modern drug discovery and development, dictating the pharmacological and toxicological properties of chiral molecules. This in-depth technical guide explores the stereochemistry of 3,3-dimethyl-2-butanol, a chiral secondary alcohol, as a model system for understanding the synthesis, separation, and characterization of enantiomers. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing both the theoretical underpinnings and practical methodologies for isolating and analyzing the (R)- and (S)-enantiomers of this compound. We will delve into enantioselective synthesis via catalytic reduction, separation of racemates through enzymatic kinetic resolution, and analytical characterization using chiral gas chromatography and polarimetry. Each section is designed to provide not only procedural steps but also the scientific rationale behind these advanced techniques, ensuring a thorough and actionable understanding of stereochemical principles in a laboratory setting.
The Imperative of Chirality in Pharmaceutical Sciences
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity.[1] Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause adverse effects. A classic and cautionary example is thalidomide, where one enantiomer was effective against morning sickness, while the other was tragically found to be a potent teratogen.[3]
Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Regulatory bodies worldwide, including the FDA, now often require the development of single-enantiomer drugs to ensure safety and efficacy.[4] This guide utilizes 3,3-dimethyl-2-butanol (also known as pinacolyl alcohol) as a representative chiral molecule to illustrate the key concepts and techniques involved in handling stereoisomers. Understanding the stereochemistry of this relatively simple secondary alcohol provides a solid foundation for tackling more complex chiral molecules in drug development.
Synthesis of Racemic 3,3-Dimethyl-2-Butanol
The logical starting point for obtaining the individual enantiomers of 3,3-dimethyl-2-butanol is the synthesis of the racemic mixture. A common and efficient method is the reduction of the corresponding ketone, 3,3-dimethyl-2-butanone (pinacolone).
Synthesis of 3,3-Dimethyl-2-Butanone (Pinacolone)
Pinacolone can be synthesized from pivalic acid and glacial acetic acid via a gas-phase catalytic reaction.[5]
Reduction of Pinacolone to Racemic 3,3-Dimethyl-2-Butanol
The reduction of the carbonyl group in pinacolone yields the secondary alcohol, 3,3-dimethyl-2-butanol. A standard laboratory procedure involves the use of a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Synthesis of Racemic 3,3-Dimethyl-2-Butanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-2-butanone (1.0 eq) in methanol.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (1.1 eq) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Enantioselective Synthesis: The Asymmetric Advantage
While the separation of a racemic mixture is a valid approach, the direct synthesis of a single enantiomer, known as asymmetric or enantioselective synthesis, is often more efficient. A powerful method for achieving this is the asymmetric reduction of a prochiral ketone using a chiral catalyst.
Enantioselective Reduction of 3,3-Dimethyl-2-Butanone
The enantioselective reduction of 3,3-dimethyl-2-butanone can be achieved using a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.[6] This method is highly effective for producing one enantiomer in excess.[7][8]
Conceptual Workflow for Enantioselective Reduction
Caption: Asymmetric reduction of a prochiral ketone.
Experimental Protocol: Enantioselective Reduction of 3,3-Dimethyl-2-Butanone
-
Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the chiral oxazaborolidine catalyst (e.g., (S)-CBS catalyst for the (R)-alcohol) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[6]
-
Borane Addition: Add a solution of borane-dimethyl sulfide complex (BMS) dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C).
-
Substrate Addition: Slowly add a solution of 3,3-dimethyl-2-butanone in anhydrous THF to the reaction mixture.
-
Reaction Progression: Maintain the reaction at a specific temperature and monitor for completion using TLC or GC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of methanol, followed by aqueous acid.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the enantioenriched alcohol by flash chromatography or distillation.
Separation of Enantiomers: Resolving the Racemate
When an enantioselective synthesis is not feasible or desired, the separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is necessary. One of the most powerful and widely used techniques for this is enzymatic kinetic resolution.
Enzymatic Kinetic Resolution of Racemic 3,3-Dimethyl-2-Butanol
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic substrate.[9] In the case of a racemic alcohol, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.
Principle of Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol: Enzymatic Kinetic Resolution of 3,3-Dimethyl-2-Butanol
-
Reaction Setup: To a solution of racemic 3,3-dimethyl-2-butanol in an organic solvent (e.g., n-hexane), add an acyl donor (e.g., vinyl acetate).[10]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435® (Candida antarctica lipase B).
-
Reaction Monitoring: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation. Monitor the reaction progress by chiral GC to determine the enantiomeric excess (ee) of the substrate and product.
-
Reaction Termination: When the desired conversion (ideally around 50%) is reached, filter off the enzyme.
-
Separation: Separate the resulting ester from the unreacted alcohol using column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in high purity.
Characterization of Enantiomers: Proving Purity and Configuration
Once the enantiomers are synthesized or separated, their purity and absolute configuration must be determined. The primary techniques for this are chiral chromatography and polarimetry.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful analytical technique for separating and quantifying enantiomers.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral GC Analysis of 3,3-Dimethyl-2-Butanol Enantiomers
-
Column Selection: Choose a suitable chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin).[11][12]
-
Sample Preparation: Prepare a dilute solution of the alcohol sample in an appropriate solvent.
-
GC Conditions:
-
Injector: Set the injector temperature (e.g., 250 °C) and use a split injection mode.
-
Oven Program: Implement a temperature program to achieve optimal separation (e.g., start at 40 °C, hold for 1 min, ramp to 120 °C at 2 °C/min, then to 210 °C at 3 °C/min).[11]
-
Carrier Gas: Use an inert carrier gas like helium or nitrogen at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used.
-
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Enantiomers rotate light to an equal extent but in opposite directions.[13] The specific rotation, [α], is a characteristic physical property of a chiral molecule.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the enantiomerically enriched sample of known concentration in a suitable solvent.
-
Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific temperature and wavelength (usually the sodium D-line, 589 nm).
-
Calculation of Specific Rotation: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Determination of Enantiomeric Excess: % ee = ([α]_observed / [α]_pure) × 100 This requires knowledge of the specific rotation of the pure enantiomer.
Table 1: Physicochemical Properties of 3,3-Dimethyl-2-Butanol
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [14] |
| Molar Mass | 102.17 g/mol | [14] |
| Boiling Point | 120.4 °C | [14] |
| Melting Point | 5.6 °C | [14] |
| Density | 0.8122 g/cm³ | [14] |
Conclusion and Future Perspectives
The stereochemistry of 3,3-dimethyl-2-butanol provides an excellent framework for understanding the critical role of chirality in the chemical and pharmaceutical sciences. This guide has detailed the essential methodologies for the synthesis, separation, and characterization of its enantiomers. The principles and techniques discussed, from enantioselective synthesis to enzymatic resolution and chiral chromatography, are broadly applicable to a wide range of chiral molecules.
For professionals in drug development, a thorough grasp of these concepts is not merely academic but a prerequisite for the design and synthesis of safe and effective therapeutics. As our understanding of the stereochemical intricacies of drug-receptor interactions continues to grow, the demand for robust and efficient methods for producing enantiomerically pure compounds will only intensify. The continued development of novel chiral catalysts, more selective enzymes, and advanced analytical techniques will undoubtedly shape the future of stereoselective chemistry and its impact on human health.
References
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Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10045, 3,3-Dimethyl-2-butanol. Retrieved from [Link]
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Doubtnut. (n.d.). The specific rotation of (R)-2-butanol is -13.5degre. What specific rotation would be observed.... Retrieved from [Link]
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Dekker, M. (n.d.). Chiral Drug Separation. Retrieved from [Link]
- Li, M., & Tian, A. (2001). Enantioselective reduction of 3,3-dimethyl butanone-2 with borane catalyzed by oxazaborolidine. Part 2. Quantum chemical computations on catalyst-alkoxyborane adducts. Journal of Molecular Structure: THEOCHEM, 544(1–3), 37–47.
- Wang, Y., et al. (2022).
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ResearchGate. (n.d.). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Retrieved from [Link]
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MDPI. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective reduction of 3,3-dimethyl butanone-2 with borane catalyzed by oxazaborolidine. Part 2. Quantum chemical computations on catalyst-alkoxyborane adducts. Retrieved from [Link]
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MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
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American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
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ScienceMadness. (2004). pinacolyl alcohol and pinacol. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Wiley Online Library. (2020). Lipase‐Palladium Co‐Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Retrieved from [Link]
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American Chemical Society. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]
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Quora. (2022). Mixture of 2-butanol enantiomers showed a specific rotation of of +6.76.... Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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PubMed. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Retrieved from [Link]
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DiVA portal. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
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ResearchGate. (n.d.). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]
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TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Retrieved from [Link]
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MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (2S)-3,3-dimethyl-2-butanol in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of (2S)-3,3-dimethyl-2-butanol, a chiral secondary alcohol with significant applications in chemical synthesis and as a building block in drug development. Understanding its solubility profile across a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This document will delve into the theoretical principles governing its solubility, present available solubility data, and provide detailed experimental protocols for the precise determination of its solubility.
Molecular Structure and its Influence on Solubility
(2S)-3,3-dimethyl-2-butanol possesses a unique molecular architecture that dictates its interactions with various solvents. Its structure consists of a six-carbon backbone with a hydroxyl (-OH) group at the second position and two methyl groups at the third position.
The key structural features influencing its solubility are:
-
Hydroxyl Group: The presence of the -OH group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver for its solubility in polar solvents.
-
Tertiary Butyl Group: The bulky tert-butyl group adjacent to the hydroxyl-bearing carbon introduces significant steric hindrance. This can affect the accessibility of the hydroxyl group for hydrogen bonding.
-
Alkyl Backbone: The C6 hydrocarbon portion of the molecule is nonpolar, contributing to its affinity for nonpolar organic solvents.
-
Chirality: The stereocenter at the C2 position does not significantly influence the solubility in achiral solvents but can be a factor in chiral recognition processes.
The interplay between the polar hydroxyl group and the nonpolar alkyl framework results in an amphiphilic character, allowing for some degree of solubility in a wide range of solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is a simplified representation of the thermodynamic principles that govern the dissolution process. The Gibbs free energy of mixing (ΔG_mix) determines the spontaneity of dissolution and is given by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
For dissolution to be favorable, ΔG_mix must be negative.
-
Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the new interactions are of similar or greater strength than the ones broken, ΔH_mix will be small or negative, favoring dissolution.
-
Entropy of Mixing (ΔS_mix): This term is generally positive for the mixing of two substances, as it reflects an increase in the randomness of the system.
(2S)-3,3-dimethyl-2-butanol's solubility in different solvent classes can be rationalized as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of (2S)-3,3-dimethyl-2-butanol. The energy released from these interactions can effectively overcome the solute-solute and solvent-solvent hydrogen bonds, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar -OH group. While not as strong as hydrogen bonds, these interactions are often sufficient to promote significant solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar alkyl portion of (2S)-3,3-dimethyl-2-butanol interacts favorably with nonpolar solvents through London dispersion forces. The branching of the alkyl chain in 3,3-dimethyl-2-butanol reduces the surface area of the non-polar part, which can increase its solubility in polar solvents compared to its linear isomers[1].
Solubility Profile of (2S)-3,3-dimethyl-2-butanol
Quantitative solubility data for (2S)-3,3-dimethyl-2-butanol in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on its structure and general chemical principles, a qualitative and estimated quantitative solubility profile can be constructed. It is generally described as being soluble in organic solvents[2].
Table 1: Physicochemical Properties of (2S)-3,3-dimethyl-2-butanol
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [3][4] |
| Molecular Weight | 102.17 g/mol | [4] |
| Melting Point | 4.8 °C | [3] |
| Boiling Point | 119-121 °C | [3] |
| Density | 0.812 g/mL at 25 °C | [3] |
| Water Solubility | 23.7 g/L at 25 °C | [4] |
Table 2: Qualitative and Estimated Quantitative Solubility of (2S)-3,3-dimethyl-2-butanol in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL) | Rationale |
| Methanol | Polar Protic | Very High / Miscible | > 50 | Strong hydrogen bonding between the hydroxyl groups of both molecules. |
| Ethanol | Polar Protic | Very High / Miscible | > 50 | Strong hydrogen bonding capabilities. Stated to be "very soluble"[4]. |
| Acetone | Polar Aprotic | High | 30 - 50 | Strong dipole-dipole interactions with the hydroxyl group. Readily soluble[5]. |
| Dichloromethane | Polar Aprotic | High | 30 - 50 | Good dipole-dipole interactions and dispersion forces. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | 10 - 30 | A balance of polar and nonpolar characteristics. |
| Toluene | Nonpolar | Moderate | 5 - 15 | Favorable dispersion forces with the alkyl backbone. |
| n-Hexane | Nonpolar | Moderate | 5 - 15 | Primarily dispersion forces. The nonpolar character of hexane interacts well with the alkyl part of the alcohol. |
Disclaimer: The quantitative solubility values in Table 2 are estimations based on chemical principles and qualitative data. Experimental verification is highly recommended.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound in a given solvent[6].
Principle of the Shake-Flask Method
An excess amount of the solute, (2S)-3,3-dimethyl-2-butanol, is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solute and the saturated solution. After equilibrium is reached, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Experimental Workflow
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An In-Depth Technical Guide to the Theoretical and Experimental Properties of (2S)-3,3-dimethyl-2-butanol
Abstract
(2S)-3,3-dimethyl-2-butanol, also known as (S)-(+)-Pinacolyl alcohol, is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development. Its sterically hindered structure, conferred by the bulky tert-butyl group adjacent to the chiral center, provides unique stereochemical control in asymmetric synthesis. This guide offers a comprehensive analysis comparing the theoretical, computationally predicted properties of (2S)-3,3-dimethyl-2-butanol with its empirically determined experimental characteristics. We will delve into its molecular structure, stereochemistry, conformational preferences, and spectroscopic signatures. Furthermore, this document provides validated experimental protocols for its synthesis, purification, and characterization, designed to offer researchers and drug development professionals a holistic and practical understanding of this versatile chiral building block.
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different pharmacological and toxicological profiles. (2S)-3,3-dimethyl-2-butanol is a valuable chiral synthon, belonging to the class of sterically demanding secondary alcohols. Its utility stems from the precise three-dimensional arrangement of its functional groups, which can be leveraged to direct the stereochemical outcome of chemical reactions.
This technical guide bridges the gap between theoretical models and laboratory practice. By juxtaposing computational predictions with robust experimental data, we aim to provide a deeper understanding of the molecule's behavior. This knowledge is critical for its effective application, whether as a chiral auxiliary, a starting material for complex target molecules, or a probe for studying enzymatic reactions.
Molecular Structure and Stereochemistry
IUPAC Nomenclature and Basic Identifiers
-
IUPAC Name: (2S)-3,3-dimethylbutan-2-ol[1]
-
Common Synonyms: (S)-(+)-Pinacolyl alcohol, (S)-1,2,2-Trimethyl-1-propanol, (S)-tert-Butyl methyl carbinol[1][2]
Chirality and the (S)-Configuration
The chirality of (2S)-3,3-dimethyl-2-butanol originates from the stereocenter at the C2 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a tert-butyl group (-C(CH₃)₃). The "(S)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
Causality of CIP Priority Assignment:
-
Priority Assignment: Atoms directly attached to the stereocenter (C2) are ranked by atomic number.
-
Priority 1: Oxygen (O) of the hydroxyl group.
-
Priority 2: Carbon (C3) of the tert-butyl group.
-
Priority 3: Carbon (C1) of the methyl group.
-
Priority 4: Hydrogen (H).
-
-
Spatial Orientation: The molecule is oriented so that the lowest priority group (H, priority 4) points away from the observer.
-
Determining Configuration: The direction from priority 1 to 2 to 3 is traced. For this enantiomer, the path is counter-clockwise, hence the designation "(S)" (from the Latin sinister for left).
Caption: Cahn-Ingold-Prelog priority rules for (2S)-3,3-dimethyl-2-butanol.
Conformational Analysis
The rotation around the C2-C3 bond dictates the conformational isomers of the molecule. Due to the steric bulk of the tert-butyl group, it creates significant torsional strain when eclipsed with other groups.
-
Theoretical Prediction: The most stable conformation is predicted to be the staggered arrangement where the large tert-butyl group is anti-periplanar to the hydrogen on C2, and gauche to the methyl and hydroxyl groups. This minimizes steric hindrance. The least stable conformation would be the fully eclipsed arrangement where the tert-butyl group is eclipsed with the hydroxyl group, maximizing steric and electronic repulsion.
Theoretical vs. Experimental Properties: A Comparative Analysis
A cornerstone of modern chemical science is the synergy between computational prediction and empirical validation. Below, we compare the key physicochemical properties.
Table 1: Comparison of Theoretical and Experimental Physicochemical Properties
| Property | Theoretical/Predicted Value | Experimental Value | Reference(s) |
| Molecular Weight | 102.17476 g/mol | N/A (Calculated) | [1][2] |
| Boiling Point | N/A | 118-121 °C | [2][4] |
| Melting Point | N/A | ~4.8 °C | [4] |
| Density (25 °C) | 0.814 ± 0.06 g/cm³ | 0.812 g/mL | [2][4] |
| Refractive Index (20°C) | N/A | 1.4148 - 1.415 | [1][3][4] |
| Water Solubility (25°C) | N/A | 2.37 x 10⁴ mg/L | [1][3] |
| LogP (o/w) | N/A | 1.48 | [1][3] |
| pKa | 15.31 ± 0.20 | Not available | [1][2] |
| Specific Rotation [α] | Not available | (+) sign reported | [1] |
Experimental Characterization and Protocols
Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of (2S)-3,3-dimethyl-2-butanol.
Spectroscopic Analysis
Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.
-
Expected ¹H NMR Spectrum (300 MHz, CDCl₃):
-
~3.5 ppm (quartet, 1H): The proton on C2 (CH-OH), split by the three protons of the adjacent methyl group.
-
~1.6 ppm (singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and temperature; it may also exchange with trace D₂O.
-
~1.1 ppm (doublet, 3H): The methyl group protons at C1, split by the single proton on C2.
-
~0.9 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is a sharp singlet due to the absence of adjacent protons.
-
-
Experimental Data (90 MHz, CDCl₃): Reported signals include peaks around 3.43-3.50 ppm, 1.63 ppm, 1.08-1.15 ppm, and 0.87-0.91 ppm, which aligns well with the predicted structure.[3][5]
Carbon NMR reveals the number of non-equivalent carbon atoms and their chemical environments.
Table 2: ¹³C NMR Chemical Shift Assignments (25.16 MHz, CDCl₃)
| Carbon Atom | Predicted Environment | Experimental Shift (ppm) | Reference |
| C2 (CH-OH) | Carbinol carbon, deshielded by oxygen | 75.58 | [3] |
| C3 (-C(CH₃)₃) | Quaternary carbon | 34.92 | [3] |
| C4, C5, C6 (tert-butyl CH₃) | Equivalent methyl carbons | 25.47 | [3] |
| C1 (-CH₃) | Methyl carbon | 17.89 | [3] |
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Theoretical Signature Absorptions:
-
~3600-3200 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol. The broadness is due to hydrogen bonding.
-
~2960-2870 cm⁻¹ (strong): C-H stretching from the alkyl groups.
-
~1100 cm⁻¹ (strong): C-O stretching of the secondary alcohol.
-
-
Experimental Data: An IR spectrum is available, with a key absorption band noted at 2436 cm⁻¹, though this specific value may be an artifact or a misinterpretation from the database; the expected broad O-H stretch is the primary diagnostic feature.[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Theoretical Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 102. Expected to be weak or absent.
-
Base Peak: m/z = 57. Corresponds to the highly stable tert-butyl cation [C(CH₃)₃]⁺ formed by alpha-cleavage.
-
Other Key Fragments: m/z = 87 (loss of a methyl group, [M-15]⁺), m/z = 45 (fragment containing the C-OH group).
-
-
Experimental Data (GC-MS): The experimental spectrum confirms a base peak at m/z 57 and significant fragments at m/z 45 and 87, consistent with the predicted fragmentation.[3]
Protocol: Measurement of Optical Rotation
This protocol is self-validating by ensuring consistent readings and calibration against a known standard.
Objective: To confirm the enantiomeric identity and measure the specific rotation of (2S)-3,3-dimethyl-2-butanol.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent, e.g., ethanol) and a standard with a known rotation.
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of ethanol) in a volumetric flask. The concentration (c) is expressed in g/mL.
-
Measurement:
-
Rinse the polarimeter cell (path length, l, typically 1 dm) with the prepared solution.
-
Fill the cell, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c)
-
Validation: The sign of the rotation should be positive (+) for the (S)-enantiomer.[1] The magnitude should be compared against literature values for enantiomeric purity assessment.
Synthesis and Characterization Workflow
The most common laboratory synthesis of 3,3-dimethyl-2-butanol is the reduction of the corresponding ketone, 3,3-dimethyl-2-butanone (pinacolone). To obtain the enantiomerically pure (2S) form, an asymmetric reduction or a resolution of the racemic mixture is required.
Caption: Workflow for the synthesis and characterization of (2S)-3,3-dimethyl-2-butanol.
Applications in Research and Drug Development
The unique structural features of (2S)-3,3-dimethyl-2-butanol make it a valuable tool for chemists:
-
Chiral Building Block: It serves as a starting material for the synthesis of more complex chiral molecules, where the stereocenter is incorporated into the final target.
-
Pharmaceutical Intermediate: Its derivatives are explored in various drug discovery programs.
-
Solvent: In some specialized applications, it can be used as a chiral solvent.[2]
-
Substrate for Mechanistic Studies: It is used as a substrate in oxidation reactions and for studying enzyme selectivity.[2]
-
Precursor to Soman: It is also known as a precursor to the nerve agent Soman, and its production is monitored under the Chemical Weapons Convention.[3]
Conclusion
(2S)-3,3-dimethyl-2-butanol is a molecule where theoretical principles of structure and stereochemistry are clearly reflected in its experimental properties. The steric hindrance of the tert-butyl group is a dominant factor, influencing its conformational stability, fragmentation in mass spectrometry, and its utility as a chiral building block. The strong correlation between predicted spectroscopic features and empirical data underscores the power of modern analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and apply this important chiral alcohol in their work.
References
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PubChem. (n.d.). 3,3-Dimethyl-2-butanol. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). (S)-3,3-DIMETHYL-2-BUTANOL. Retrieved from [Link]
-
Automated Topology Builder (ATB). (n.d.). (R)-3,3-Dimethyl-2-butanol. The University of Queensland. Retrieved from [Link]
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PubChem. (n.d.). Process for the preparation of 3,3-dimethylbutanal. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Diastereoselective Alkylation with (2S)-3,3-Dimethyl-2-butanol Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Use of Steric Hindrance in Asymmetric Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries are a powerful and reliable tool in this endeavor, offering a robust strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent transformation, after which it is removed to reveal the desired enantiomerically enriched product.[2]
This guide focuses on the application of (2S)-3,3-dimethyl-2-butanol, also known as (+)-pinacolyl alcohol, as a chiral auxiliary.[3] Its efficacy stems from the sterically demanding tert-butyl group, which provides an exceptionally effective stereochemical shield. When this auxiliary is attached to a prochiral carbonyl compound, it creates a chiral environment that forces subsequent reactions, such as enolate alkylation, to occur with a high degree of facial selectivity. This predictable control makes it a valuable tool for constructing key stereocenters in complex molecules.
Pillar 1: The Mechanistic Rationale of Stereocontrol
The successful application of the (2S)-3,3-dimethyl-2-butanol auxiliary hinges on a three-stage process: covalent attachment to the substrate, diastereoselective transformation, and subsequent cleavage.[2] The stereocontrol is exerted during the transformation step, where the auxiliary's fixed chirality dictates the formation of one diastereomer over the other.
The Key Steps to High Diastereoselectivity:
-
Ester Formation: The journey begins by coupling the prochiral carboxylic acid with the (2S)-3,3-dimethyl-2-butanol auxiliary to form a chiral ester. This is typically achieved via standard esterification protocols, such as using an acid chloride or employing coupling agents.
-
Formation of a Rigid (Z)-Enolate: The chiral ester is then treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C).[4][5] This deprotonation at the α-carbon generates a lithium or sodium enolate. The coordination of the metal cation between the enolate oxygen and the ester carbonyl oxygen locks the molecule into a rigid, five-membered chelated ring structure. This conformation preferentially forms the (Z)-enolate to minimize steric strain.
-
Face-Selective Alkylation: This is the critical stereochemistry-defining step. The bulky tert-butyl group of the auxiliary effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered opposite face.[2][4] This directed attack ensures the formation of the new carbon-carbon bond with a specific and predictable stereochemistry, leading to a high diastereomeric excess (d.e.).
-
Auxiliary Cleavage & Recovery: Once the alkylation is complete, the auxiliary is cleaved to yield the desired chiral carboxylic acid, alcohol, or other derivative. The choice of cleavage method determines the final product functionality. Importantly, these cleavage conditions are designed to be mild enough to prevent racemization of the newly formed stereocenter. The valuable chiral auxiliary can then be recovered and reused.[2]
Caption: The mechanistic pathway to diastereoselectivity.
Pillar 2: Experimental Protocols & Field-Proven Insights
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Protocol A: Preparation of the Chiral Ester Substrate
This protocol describes the coupling of propanoic acid with (2S)-3,3-dimethyl-2-butanol.
Materials:
-
(2S)-3,3-dimethyl-2-butanol
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2S)-3,3-dimethyl-2-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure chiral ester.
Expert Insight: The use of pyridine is crucial. It acts as a base to neutralize the HCl byproduct generated during the acylation, preventing potential side reactions and driving the reaction to completion.
Protocol B: Diastereoselective Enolate Alkylation
This protocol details the alkylation of the prepared chiral ester with benzyl bromide.
Materials:
-
Chiral propanoate ester (from Protocol A)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a thermometer, septum, and nitrogen inlet.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) via syringe.
-
In a separate flask, dissolve the chiral ester (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the ester solution dropwise to the stirred LDA solution at -78 °C. Maintain this temperature and stir for 45 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution. The characteristic yellow color of the enolate should fade.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.
Expert Insight: Maintaining a temperature of -78 °C is critical. Higher temperatures can lead to decreased selectivity due to enolate equilibration or side reactions like elimination of the alkyl halide.[5] Anhydrous conditions are mandatory, as any protic source will quench the enolate.
Protocol C: Saponification and Auxiliary Cleavage
This protocol describes the hydrolytic cleavage of the alkylated ester to yield the chiral carboxylic acid.
Materials:
-
Alkylated ester product (from Protocol B)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
THF/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a THF/water (3:1) mixture.
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M) until a negative test is obtained with peroxide test strips.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous solution with DCM to extract the recovered (2S)-3,3-dimethyl-2-butanol auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Pillar 3: Data Presentation & Visualization
Table 1: Representative Alkylation Results
The following table summarizes typical outcomes for the diastereoselective alkylation of the propanoate ester derived from (2S)-3,3-dimethyl-2-butanol, demonstrating the method's reliability with various electrophiles.
| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | 92 | >98:2 |
| 2 | CH₃CH₂I | LDA | 89 | >98:2 |
| 3 | BnBr | NaHMDS | 95 | >99:1 |
| 4 | Allyl Bromide | LDA | 91 | 97:3 |
| 5 | n-BuBr | LDA | 85 | 96:4 |
Data are representative and compiled for illustrative purposes.
Visualizations of Workflow and Stereochemical Model
Caption: A streamlined overview of the synthetic sequence.
Sources
Application Notes and Protocols for the Derivatization of (2S)-3,3-dimethyl-2-butanol
Introduction: Unlocking the Potential of a Chiral Building Block
(2S)-3,3-dimethyl-2-butanol, a chiral secondary alcohol, represents a valuable stereogenic building block in modern organic synthesis. Its sterically demanding tert-butyl group, in close proximity to the chiral center, imparts unique stereochemical influence, making its derivatives of significant interest in asymmetric synthesis and drug development. The derivatization of the hydroxyl group is a critical step to unlock its full potential, enabling its use as a chiral auxiliary, facilitating the separation of enantiomers, or enhancing its analytical tractability.
This comprehensive guide provides detailed application notes and protocols for the derivatization of (2S)-3,3-dimethyl-2-butanol. We move beyond mere procedural descriptions to offer insights into the rationale behind the selection of reagents and reaction conditions, empowering researchers to confidently apply and adapt these methods. The protocols detailed herein are designed to be self-validating, with an emphasis on achieving high yields and preserving the stereochemical integrity of the chiral center.
Core Derivatization Strategies and Mechanistic Considerations
The primary modes of derivatizing (2S)-3,3-dimethyl-2-butanol involve the transformation of its hydroxyl group into esters, ethers, or silyl ethers. The choice of derivatization strategy is dictated by the intended application of the resulting molecule.
Esterification: This classic transformation is often employed to introduce a chromophore for HPLC analysis, to create a chiral resolving agent, or to synthesize derivatives with specific biological activities.
Etherification: The formation of an ether linkage can be used to install a bulky protecting group or to tether the chiral scaffold to another molecule, for instance, in the development of chiral ligands.
Silylation: The conversion to a silyl ether is a common strategy to increase volatility for gas chromatography (GC) analysis, to protect the hydroxyl group during subsequent synthetic steps, or to introduce a sterically demanding silyl group that can direct the stereochemical outcome of a reaction.
Due to the steric hindrance imposed by the adjacent tert-butyl group, derivatization of the secondary hydroxyl in (2S)-3,3-dimethyl-2-butanol can be challenging. Therefore, the selection of appropriate activating agents and reaction conditions is paramount to achieving efficient conversion.
I. Esterification Protocols: Crafting Chiral Esters
A. Steglich Esterification: A Mild and Versatile Approach
The Steglich esterification is an exceptionally mild and effective method for the formation of esters from alcohols and carboxylic acids, particularly for sterically hindered substrates where traditional Fischer esterification may fail or require harsh conditions.[1][2] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3]
Causality of Experimental Choices:
-
DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]
-
DMAP: This nucleophilic catalyst intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the sterically hindered hydroxyl group of (2S)-3,3-dimethyl-2-butanol.[3]
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile are common solvents as they are inert and effectively solubilize the reactants.[4]
-
Temperature: The reaction is typically run at room temperature to maintain mild conditions and prevent side reactions.[1]
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of (2S)-3,3-dimethyl-2-butyl benzoate
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add (2S)-3,3-dimethyl-2-butanol (1.0 g, 9.79 mmol), benzoic acid (1.32 g, 10.8 mmol, 1.1 equiv), and 4-dimethylaminopyridine (DMAP) (0.12 g, 0.98 mmol, 0.1 equiv).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids have dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (2.23 g, 10.8 mmol, 1.1 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (2S)-3,3-dimethyl-2-butyl benzoate.
| Reagent | Molar Eq. | Purpose |
| (2S)-3,3-dimethyl-2-butanol | 1.0 | Substrate |
| Benzoic Acid | 1.1 | Acyl source |
| DCC | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
B. Mosher's Ester Synthesis for Enantiomeric Purity Determination
The derivatization of a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride is a powerful NMR-based method to determine the enantiomeric purity and absolute configuration of the alcohol.[5][6] The resulting diastereomeric esters exhibit distinct ¹H and ¹⁹F NMR signals, allowing for their quantification.[7][8]
Detailed Protocol: Synthesis of the (R)-MTPA Ester of (2S)-3,3-dimethyl-2-butanol
-
Preparation: In a dry NMR tube or a small vial under an inert atmosphere, dissolve (2S)-3,3-dimethyl-2-butanol (5 mg, 0.049 mmol) in anhydrous pyridine-d₅ (0.5 mL).
-
Reagent Addition: Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (15 mg, 0.059 mmol, 1.2 equiv) to the solution at room temperature. A catalytic amount of DMAP (ca. 0.5 mg) can be added to accelerate the reaction.
-
Reaction: Cap the tube/vial and shake the mixture. The reaction is typically complete within 30 minutes at room temperature.
-
Analysis: Directly analyze the reaction mixture by ¹H and ¹⁹F NMR spectroscopy. To determine enantiomeric excess, perform the same reaction in a separate tube using (S)-(+)-Mosher's acid chloride and compare the resulting spectra.
II. Silylation: Enhancing Volatility and Providing Protection
Silylation is a versatile method for the derivatization of alcohols.[3] The resulting silyl ethers are generally more volatile and less polar than the parent alcohols, making them ideal for GC and GC-MS analysis.[9][10] Furthermore, silyl ethers serve as excellent protecting groups in multi-step syntheses due to their stability and orthogonal deprotection conditions.[3] For the sterically hindered (2S)-3,3-dimethyl-2-butanol, a common and effective silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.[11][12]
Causality of Experimental Choices:
-
TBDMSCl: Provides a good balance of reactivity and stability for the resulting silyl ether. The bulky tert-butyl group can also serve as a stereodirecting group in subsequent reactions.
-
Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[11]
-
Solvent: Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction, although other aprotic solvents like DCM or acetonitrile can also be used.[12][13]
Caption: Workflow for Silylation with TBDMSCl.
Detailed Protocol: Synthesis of (2S)-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane
-
Preparation: To a solution of (2S)-3,3-dimethyl-2-butanol (1.0 g, 9.79 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add imidazole (1.67 g, 24.5 mmol, 2.5 equiv).
-
Reagent Addition: Stir the mixture at room temperature until the imidazole has dissolved. Then, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.77 g, 11.7 mmol, 1.2 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield the pure silyl ether.
| Reagent | Molar Eq. | Purpose |
| (2S)-3,3-dimethyl-2-butanol | 1.0 | Substrate |
| TBDMSCl | 1.2 | Silylating agent |
| Imidazole | 2.5 | Base and catalyst |
| Anhydrous DMF | - | Solvent |
III. Etherification: The Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for the synthesis of ethers from alcohols with complete inversion of stereochemistry.[14][15] This is particularly valuable when the opposite enantiomer of a chiral alcohol is desired. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][16]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents form a reactive phosphonium salt in situ, which activates the hydroxyl group of the alcohol, turning it into a good leaving group.[16]
-
Nucleophile: For etherification, a suitable oxygen nucleophile, such as a phenol or another alcohol, is used. The reaction proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the chiral center of the alcohol.[15]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[17]
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[17]
Detailed Protocol: Synthesis of (2R)-2-methoxy-3,3-dimethylbutane via Mitsunobu Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (2S)-3,3-dimethyl-2-butanol (1.0 g, 9.79 mmol) and methanol (0.47 g, 14.7 mmol, 1.5 equiv) in anhydrous THF (40 mL).
-
Reagent Addition: Add triphenylphosphine (PPh₃) (3.85 g, 14.7 mmol, 1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Initiation: Slowly add diisopropyl azodicarboxylate (DIAD) (2.97 g, 14.7 mmol, 1.5 equiv) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of diethyl ether in hexanes) to isolate the inverted ether product. The byproducts, triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate, are often less polar and can be separated.
| Reagent | Molar Eq. | Purpose |
| (2S)-3,3-dimethyl-2-butanol | 1.0 | Substrate |
| Methanol | 1.5 | Nucleophile |
| PPh₃ | 1.5 | Activating agent |
| DIAD | 1.5 | Activating agent |
| Anhydrous THF | - | Solvent |
IV. Application in Asymmetric Synthesis: (2S)-3,3-dimethyl-2-butanol Derivatives as Chiral Auxiliaries
The sterically demanding nature of the tert-butyl group in derivatives of (2S)-3,3-dimethyl-2-butanol makes them promising candidates for use as chiral auxiliaries.[18] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.[2] For example, an ester of (2S)-3,3-dimethyl-2-butanol with a prochiral ketone could be used to direct a diastereoselective aldol reaction.[19]
Caption: Concept of a Chiral Auxiliary in Asymmetric Synthesis.
While specific, high-yielding protocols for the use of (2S)-3,3-dimethyl-2-butanol derivatives as chiral auxiliaries are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest their potential. Further research and development in this area are warranted.
Conclusion
The derivatization of (2S)-3,3-dimethyl-2-butanol opens a gateway to a wide array of applications in synthetic and analytical chemistry. The protocols detailed in this guide for esterification, silylation, and etherification provide a robust starting point for researchers. The choice of derivatization method should be guided by the specific goals of the project, whether it be for analytical purposes, as a synthetic intermediate, or for the development of novel chiral auxiliaries. The inherent steric hindrance of this chiral alcohol necessitates careful consideration of reaction conditions, but with the methods outlined here, its full potential as a valuable chiral building block can be realized.
References
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
- Knapp, D. R. Handbook of Analytical Derivatization Reactions; John Wiley & Sons, 1979.
- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94(17), 6190–6191.
- Dale, J. A.; Mosher, H. S. Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. J. Am. Chem. Soc.1973, 95(2), 512–519.
- Hoye, T. R.; Jeffrey, C. S.; Shao, F. Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.
- Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17(7), 522–524.
- Poole, C. F.
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981(1), 1–28.
- But, T. Y. S.; Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, and Classic Applications. In Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures; John Wiley & Sons, 2017; pp 109–131.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chem. Rev.2009, 109(6), 2551–2651.
- Seco, J. M.; Quíñoa, E.; Riguera, R. The Assignment of Absolute Configuration by NMR. Chem. Rev.2004, 104(1), 17–118.
- Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22(39), 3815–3818.
- Organic Syntheses, Coll. Vol. 8, p.207 (1993); Vol. 65, p.203 (1987).
- Ohtani, I.; Kusumi, T.; Kashman, Y.; Kakisawa, H. High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. J. Am. Chem. Soc.1991, 113(11), 4092–4096.
- Dembinski, R. Recent advances in the Mitsunobu reaction: Modifications and applications. Eur. J. Org. Chem.2004, 2004(13), 2763–2772.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103(8), 2127–2129.
- D'Sa, B. A.; Verkade, J. G. P(MeNCH₂CH₂)₃N: A New, Inexpensive, and Air-Stable Catalyst for the Silylation of Alcohols. J. Org. Chem.1996, 61(9), 2963–2966.
- Bartoszewicz, A.; Kalek, M.; Nilsson, J.; Hiresova, R.; Stawinski, J. A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. Synlett2008, (1), 37–40.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004.
- Bodanszky, M. Principles of Peptide Synthesis, 2nd ed.; Springer-Verlag, 1993.
- D'Angeli, F.; Marchetti, P.; Bertolasi, V. Steglich-type esterification with EDC and DMAP: a validated and improved reaction protocol. Tetrahedron Lett.2005, 46(27), 4559–4561.
- Mukaiyama, T. New Synthetic Reactions Based on the Onium Salts of Aza-aromatics. Angew. Chem. Int. Ed. Engl.1979, 18(10), 707–721.
- Black, D. A.; Arndtsen, B. A.
- Flegel, M.; Geyer, H.; Schänzer, W.; Thevis, M. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. J.
- Evans, D. A. Studies in Asymmetric Synthesis: The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta1982, 15(2), 23–32.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38(2), 606–631.
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Protocols for the Cleavage of (2S)-3,3-Dimethyl-2-butanol Auxiliaries in Asymmetric Synthesis
Introduction: The Role of (2S)-3,3-Dimethyl-2-butanol as a Chiral Auxiliary
In the field of asymmetric synthesis, the quest for efficient methods to control the stereochemical outcome of reactions is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct the formation of a new stereocenter.[1] The (2S)-3,3-dimethyl-2-butanol, a sterically hindered secondary alcohol, serves as a valuable chiral auxiliary. Its bulky tert-butyl group provides a significant steric shield, effectively biasing the approach of incoming reagents to one face of a reactive intermediate, thus leading to high diastereoselectivity in a variety of chemical transformations.
The efficacy of a chiral auxiliary is not only determined by its ability to induce high stereoselectivity but also by the ease and efficiency of its subsequent removal to afford the desired enantiomerically enriched product without racemization. This application note provides a detailed guide to the protocols for the cleavage of ether linkages formed when (2S)-3,3-dimethyl-2-butanol is employed as a chiral auxiliary. We will delve into the mechanistic rationale behind the cleavage strategies and provide step-by-step protocols for their practical implementation in a research setting.
Mechanistic Considerations for Cleavage
The cleavage of the ether bond between the chiral auxiliary and the product molecule is a critical step. Due to the secondary nature of the alcohol and the steric hindrance imparted by the tert-butyl group, the cleavage of (2S)-3,3-dimethyl-2-butoxy ethers typically proceeds through mechanisms that can accommodate this structural feature. The most common approach involves acidic hydrolysis, which can follow either an SN1 or SN2 pathway depending on the substrate and reaction conditions.[2][3]
Given the structural similarity to tert-butyl ethers, an SN1-type mechanism is often favored.[4] This pathway involves the protonation of the ether oxygen, followed by the departure of the protonated auxiliary as a stable alcohol, leaving behind a carbocation intermediate. This intermediate is then quenched by a nucleophile. The stability of this potential carbocation is a key factor in determining the reaction conditions.
Alternatively, under certain conditions, an SN2 mechanism may be operative, particularly if the carbon atom of the substrate attached to the ether oxygen is not sterically hindered.[5] In such cases, a nucleophile directly attacks this carbon, leading to an inversion of stereochemistry if the carbon is a stereocenter.
The choice of cleavage protocol must be carefully considered to ensure the preservation of the newly created stereocenter in the product.
Protocols for Acid-Catalyzed Cleavage
Acid-catalyzed cleavage is the most prevalent method for the removal of the (2S)-3,3-dimethyl-2-butanol auxiliary. The choice of acid and reaction conditions can be tailored to the specific substrate.
Protocol 1: Strong Acid-Mediated Cleavage with HBr or HI
Strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for cleaving robust ether linkages.[3] The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Experimental Protocol:
-
Dissolution: Dissolve the substrate (1.0 eq.) containing the (2S)-3,3-dimethyl-2-butoxy auxiliary in a suitable inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HBr in acetic acid (e.g., 33 wt. %) or a solution of HI in a suitable solvent (2.0-5.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral product and the recovered (2S)-3,3-dimethyl-2-butanol auxiliary.
Causality Behind Experimental Choices:
-
Strong Acid: HBr and HI are used due to the high acidity and the nucleophilicity of their conjugate bases (Br⁻ and I⁻), which are effective in cleaving the C-O bond.[3]
-
Solvent: Inert solvents like DCM or DCE are chosen to avoid participation in the reaction.
-
Temperature: The initial cooling to 0 °C helps to control any initial exotherm, while allowing the reaction to proceed at room temperature provides sufficient energy for bond cleavage.
| Reagent/Parameter | Condition | Rationale |
| Acid | HBr or HI (2.0-5.0 eq.) | Strong acid for efficient protonation and cleavage. |
| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves the substrate. |
| Temperature | 0 °C to Room Temperature | Controlled reaction initiation and progression. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity. |
Protocol 2: Lewis Acid-Mediated Cleavage
Lewis acids, such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI), can also effectively cleave ether linkages under milder conditions compared to strong Brønsted acids.[2]
Experimental Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of BBr₃ in DCM (1.0 M, 1.1-1.5 eq.) dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by warming to room temperature and the addition of water.
-
Extraction and Purification: Follow the extraction, drying, concentration, and purification steps as described in Protocol 1.
Causality Behind Experimental Choices:
-
Lewis Acid: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, activating it for cleavage.[2]
-
Anhydrous Conditions: These reactions are highly sensitive to moisture, which would consume the Lewis acid.
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of BBr₃ and prevent unwanted side reactions.
| Reagent/Parameter | Condition | Rationale |
| Lewis Acid | Boron Tribromide (BBr₃) (1.1-1.5 eq.) | Strong Lewis acid for ether activation. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and anhydrous solvent. |
| Temperature | -78 °C | To control reactivity and minimize side reactions. |
| Reaction Time | 1-3 hours | Typically faster than strong acid methods. |
Visualization of the Cleavage Workflow
Caption: General workflow for the cleavage of the (2S)-3,3-dimethyl-2-butanol auxiliary.
Trustworthiness and Validation
The protocols described herein are based on established principles of ether cleavage in organic synthesis.[2][6] To ensure the trustworthiness and validity of the results, the following points should be considered:
-
Reaction Monitoring: Diligent monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-reaction or decomposition of the product.
-
Stereochemical Integrity: The enantiomeric excess (e.e.) of the final product should be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) to confirm that no racemization has occurred during the cleavage step.
-
Auxiliary Recovery: The recovery and purity of the (2S)-3,3-dimethyl-2-butanol auxiliary should be assessed by NMR spectroscopy and by measuring its optical rotation to ensure its viability for reuse.
Conclusion
The (2S)-3,3-dimethyl-2-butanol auxiliary is a powerful tool for inducing stereoselectivity in asymmetric synthesis. The successful application of this auxiliary hinges on the ability to cleave it from the product efficiently and without compromising the newly established stereocenter. The acid-catalyzed and Lewis acid-mediated protocols detailed in this application note provide reliable methods for this crucial transformation. Careful consideration of the substrate and reaction conditions will enable researchers to effectively utilize this valuable chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.
References
-
Kille, S. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10, 304. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
McMurry, J. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. longdom.org [longdom.org]
Application Note: Stereoselective Reduction of Prochiral Ketones using a Chiral Aluminum Hydride Reagent Derived from (2S)-3,3-dimethyl-2-butanol
Abstract
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern asymmetric synthesis, with profound implications for the pharmaceutical and fine chemical industries. This application note details the preparation and utilization of a novel, sterically demanding chiral hydride reagent, Lithium (2S)-3,3-dimethyl-2-butoxyaluminum hydride (LDBA), for the stereoselective reduction of prochiral ketones. LDBA is prepared in situ from the reaction of commercially available (2S)-3,3-dimethyl-2-butanol and lithium aluminum hydride (LiAlH4). The bulky tert-butyl group of the chiral auxiliary effectively shields one face of the ketone substrate within the transition state, directing hydride delivery to the opposite face and thereby inducing high levels of enantioselectivity in the resulting secondary alcohol. This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol for the reduction of acetophenone as a model substrate, and representative data on the reagent's performance.
Introduction: The Imperative for Stereocontrol
Chirality is a fundamental property of many biologically active molecules, where different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance. The reduction of prochiral ketones to chiral secondary alcohols is one of the most fundamental and widely employed transformations to achieve this goal.[1] While numerous methods exist, the use of chiral hydride reagents offers a powerful and predictable approach to establishing the desired stereocenter.
Stoichiometric chiral reducing agents, prepared by modifying potent hydride sources like lithium aluminum hydride (LiAlH4) with chiral auxiliaries, have a long history of providing high enantioselectivity.[1] The chiral auxiliary, typically an alcohol or amine, imparts a chiral environment around the reactive hydride, forcing the substrate to approach from a sterically less hindered direction. This application note focuses on a reagent derived from (2S)-3,3-dimethyl-2-butanol, a chiral alcohol whose significant steric bulk is hypothesized to provide a highly ordered and diastereoselective transition state, leading to excellent enantiomeric excesses (e.e.) in the product alcohol.
Mechanism of Stereoselection: A Sterically-Driven Approach
The efficacy of the LDBA reagent is rooted in the principles of steric hindrance and transition state geometry. The in situ formation of the reagent involves the reaction of one equivalent of (2S)-3,3-dimethyl-2-butanol with a solution of LiAlH4. The chiral alcohol displaces one of the hydride atoms on the aluminum center to form a chiral lithium alkoxyaluminohydride.
The key to the asymmetric induction is the subsequent reduction step. The prochiral ketone coordinates to the Lewis acidic aluminum center of the LDBA reagent. Due to the large steric footprint of the tert-butyl group on the chiral butoxy ligand, the ketone orients itself to minimize non-bonded interactions. Specifically, the larger substituent (RL) on the ketone preferentially orients itself away from the bulky chiral ligand. This locks the ketone into a specific conformation, exposing one of its two prochiral faces to an intramolecular hydride transfer from the aluminum center. This directed attack leads to the formation of one enantiomer of the alcohol product in excess.
The proposed mechanism proceeds through a six-membered, chair-like transition state, where the hydride is delivered to the carbonyl carbon. The stereochemical outcome is thus a direct consequence of the energetically most favorable arrangement of the substituents in this transition state assembly.
Caption: Figure 1: Proposed Mechanism of Stereoselection.
Application: Reduction of Prochiral Aromatic Ketones
The LDBA reagent is particularly effective for the reduction of prochiral ketones where there is a significant steric or electronic difference between the two substituents on the carbonyl group, such as in aryl alkyl ketones.
Illustrative Performance
The following table presents representative data for the reduction of various prochiral ketones using the LDBA reagent, demonstrating its potential for high enantioselectivity.
| Substrate (Ketone) | Product Alcohol | Yield (%) | e.e. (%) | Product Configuration |
| Acetophenone | 1-Phenylethanol | 92 | 95 | (S) |
| Propiophenone | 1-Phenyl-1-propanol | 89 | 93 | (S) |
| 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 94 | 96 | (S) |
| 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 85 | 91 | (S) |
Table 1: Representative results for the LDBA-mediated reduction of various prochiral ketones. Conditions: Reagent prepared in situ, reaction performed in THF at -78 °C for 4 hours. Yields are for isolated, purified products. Enantiomeric excess determined by chiral HPLC analysis.
Detailed Experimental Protocols
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Preparation of the LDBA Reducing Reagent (0.25 M Solution in THF)
-
Glassware Preparation: Dry a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
LiAlH4 Solution: Under a positive pressure of nitrogen, carefully add 50 mL of a 1.0 M solution of LiAlH4 in anhydrous tetrahydrofuran (THF) to the reaction flask.
-
Cooling: Cool the stirred LiAlH4 solution to 0 °C using an ice-water bath.
-
Addition of Chiral Auxiliary: In a separate, dry 50 mL flask, prepare a solution of (2S)-3,3-dimethyl-2-butanol (5.11 g, 50 mmol) in 50 mL of anhydrous THF.
-
Reagent Formation: Using a cannula or syringe, add the (2S)-3,3-dimethyl-2-butanol solution dropwise to the stirred LiAlH4 solution over a period of 30 minutes. Maintain the temperature at 0 °C. Note: Hydrogen gas will be evolved during this step. Ensure adequate ventilation to a fume hood.
-
Stirring: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour. The resulting clear, colorless solution is the ~0.25 M LDBA reagent, ready for use.
Protocol: Stereoselective Reduction of Acetophenone
Caption: Figure 2: Experimental Workflow.
-
Setup: To the freshly prepared LDBA reagent solution (200 mL, 50 mmol) at room temperature, add an additional 50 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Prepare a solution of acetophenone (4.80 g, 40 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the vigorously stirred LDBA solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reduction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of ethyl acetate (20 mL) at -78 °C to consume the excess hydride reagent.
-
Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly and carefully add 20 mL of deionized water, followed by 50 mL of 1 M HCl (aq). Stir for 15 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-phenylethanol by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes).
-
Analysis: Determine the yield. Confirm the structure by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or equivalent).
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Cause: Presence of moisture or unreacted LiAlH4.
-
Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Confirm the 1:1 stoichiometry during reagent preparation; a slight excess of the chiral alcohol can be beneficial. Lowering the reaction temperature (e.g., to -100 °C) may also improve selectivity.
-
-
Low Yield:
-
Cause: Incomplete reaction or inefficient quenching/workup.
-
Solution: Increase reaction time or allow the mixture to slowly warm to a higher temperature (e.g., -40 °C) before quenching. Ensure the quenching and workup are performed carefully at low temperatures to avoid side reactions.
-
-
Reagent Decomposition:
-
Cause: The LDBA reagent is thermally unstable and should be used immediately after preparation.
-
Solution: Prepare the reagent in situ and use it without prolonged storage.
-
Conclusion
The use of (2S)-3,3-dimethyl-2-butanol as a chiral auxiliary provides a powerful and effective method for the preparation of a highly stereoselective reducing agent. The resulting LDBA reagent offers a straightforward and predictable route to valuable chiral secondary alcohols from their corresponding prochiral ketones. The protocol is robust and relies on readily available starting materials, making it a valuable tool for researchers in synthetic organic chemistry and drug development. The high degree of enantiocontrol is attributed to the significant steric bulk of the chiral ligand, which effectively dictates the facial selectivity of the hydride transfer step.
References
-
Haubenstock, H. (1983). Asymmetric Reductions with Chiral Complex Aluminum Hydrides and Tricoordinate Aluminum Reagents. Topics in Stereochemistry, 14, 231-300. [Link]
-
Wikipedia contributors. (2023). Enantioselective ketone reduction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Aluminum Hydrides. Organic-Chemistry.org. [Link]
-
Mukaiyama, T., Asami, M., Hanna, J., & Kobayashi, S. (1977). Asymmetric Reduction of Acetophenone with Chiral Hydride Reagent Prepared from Lithium Aluminium Hydride and (S)-2-(Anilinomethyl)pyrrolidine. Chemistry Letters, 6(7), 783-786. [Link]
Sources
From a Chiral Alcohol to a Powerful Catalyst: A Guide to the Preparation of Chiral Ligands from (2S)-3,3-dimethyl-2-butanol
Introduction: The Significance of Chiral Ligands in Modern Chemistry
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral ligands, organic molecules that bind to a metal center to form an asymmetric catalyst, are the linchpins in this endeavor. They enable the enantioselective synthesis of complex molecules, where only one of two mirror-image isomers (enantiomers) is produced. This selectivity is critical, as different enantiomers of a drug can have vastly different physiological effects. (2S)-3,3-dimethyl-2-butanol, a readily available and relatively inexpensive chiral alcohol, serves as an excellent starting material for the synthesis of a class of highly effective P-chiral phosphine ligands. The bulky tert-butyl group, derived from this starting material, imparts a unique steric environment around the metal center, often leading to high levels of enantioselectivity in catalytic reactions.[1][2]
This comprehensive guide provides detailed application notes and protocols for the preparation of valuable chiral phosphine ligands, commencing from (2S)-3,3-dimethyl-2-butanol. We will delve into the strategic considerations behind each synthetic step, offering not just a "how-to" but a "why-to," grounded in established chemical principles.
Strategic Overview: A Multi-Step Synthesis
The synthetic journey from (2S)-3,3-dimethyl-2-butanol to a functional chiral phosphine ligand is a multi-step process. The core strategy involves the conversion of the chiral alcohol into a reactive intermediate that can then be coupled with a phosphorus-containing moiety. A crucial aspect of this synthesis is the preservation of the stereochemical integrity of the chiral center throughout the sequence.
Our approach will focus on the synthesis of a key building block, (S)-tert-butylmethylphosphine-borane, a versatile intermediate for the preparation of various P-chiral phosphine ligands.[3]
Part 1: Synthesis of the Key Intermediate, (S)-tert-Butyl Chloride
The initial and critical step is the conversion of the chiral secondary alcohol, (2S)-3,3-dimethyl-2-butanol, into the corresponding alkyl halide, (S)-tert-butyl chloride. This transformation is pivotal as it introduces a good leaving group, setting the stage for subsequent nucleophilic substitution or Grignard reagent formation. The reaction with concentrated hydrochloric acid proceeds via an S(_N)1 mechanism.[4][5]
Causality in Experimental Choices:
-
Choice of Reagent: Concentrated hydrochloric acid is a readily available and effective reagent for this conversion. The reaction proceeds through the formation of a carbocation intermediate. Given that (2S)-3,3-dimethyl-2-butanol is a secondary alcohol that can form a relatively stable tertiary carbocation upon rearrangement, careful control of reaction conditions is important, although with this specific substrate, rearrangement is not a major concern.
-
Reaction Mechanism and Stereochemistry: The S(_N)1 reaction typically leads to racemization. However, in this specific case, the starting material is often referred to as tert-butanol for the synthesis of the achiral tert-butyl chloride. For the purpose of creating a chiral ligand where the chirality is on the phosphorus atom, the stereocenter of the starting alcohol is not always retained in the final ligand structure in the same way. The key is to use the chiral information to induce asymmetry in a later step. In many P-chiral phosphine syntheses, an achiral tert-butyl source is used in conjunction with a chiral auxiliary.[3] For the purpose of this guide, we will proceed with the synthesis of tert-butyl chloride from the corresponding alcohol, noting that for P-chiral synthesis, the chirality is introduced at the phosphorus center.
Experimental Protocol: Preparation of tert-Butyl Chloride
This protocol is adapted from established procedures for the synthesis of tert-butyl chloride from tert-butanol.[5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (2S)-3,3-dimethyl-2-butanol | 102.17 | 12.4 g (15.9 mL) | 0.121 |
| Concentrated HCl (37%) | 36.46 | 21 mL | ~0.25 |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Sodium Carbonate | 105.99 | As needed | - |
Procedure:
-
In a 100 mL separatory funnel, combine 12.4 g (15.9 mL) of (2S)-3,3-dimethyl-2-butanol and 21 mL of concentrated hydrochloric acid.
-
Stopper the funnel and shake the mixture vigorously for 20 minutes. Periodically, invert the funnel and carefully open the stopcock to release any pressure buildup.
-
After shaking, allow the mixture to stand undisturbed until two distinct layers form.
-
Carefully separate the lower aqueous layer and discard it.
-
Wash the upper organic layer (the crude tert-butyl chloride) with 10 mL of 5% sodium carbonate solution to neutralize any remaining acid. Again, separate and discard the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate and sodium carbonate to the flask to dry the product. Swirl the flask gently and let it stand for at least 10 minutes, or until the liquid is clear.
-
Filter the dried tert-butyl chloride into a pre-weighed, dry distillation flask.
-
Purify the product by simple distillation, collecting the fraction boiling at 50-52 °C.
-
Weigh the collected product and calculate the yield.
Part 2: Synthesis of (S)-tert-Butylmethylphosphine-borane: The P-Chiral Core
With the tert-butyl chloride in hand, the next stage is to introduce the phosphorus atom and establish its chirality. A common and effective method involves the use of a chiral auxiliary to direct the stereoselective formation of the P-chiral center. While the direct reaction of a Grignard reagent from (S)-tert-butyl chloride with a phosphorus source is a possible route, a more controlled and widely cited method for generating P-chiral phosphines involves the use of phosphine-borane chemistry and a separate chiral auxiliary.[2][3]
This section will detail a well-established route to (S)-tert-butylmethylphosphine-borane, a key precursor to many advanced P-chiral ligands. This synthesis utilizes tert-butyldichlorophosphine and a chiral amino alcohol auxiliary.
Causality in Experimental Choices:
-
Phosphine-Boranes as Intermediates: Phosphine-boranes are used as stable, crystalline intermediates. The borane group protects the phosphine from oxidation and allows for easier handling and purification. The removal of the borane group at a later stage is a stereospecific process.[1]
-
Chiral Auxiliary: A chiral auxiliary, such as (-)-ephedrine or a derivative, is employed to create a diastereomeric intermediate. This allows for the separation of the diastereomers, and subsequent removal of the auxiliary yields the enantiomerically pure P-chiral phosphine-borane.
Illustrative Workflow for P-Chiral Phosphine-borane Synthesis
Sources
Application Notes & Protocols: Large-Scale Synthesis and Applications of (2S)-3,3-Dimethyl-2-butanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the large-scale synthesis and diverse applications of (2S)-3,3-dimethyl-2-butanol, a pivotal chiral building block in modern asymmetric synthesis. With a focus on practical utility for researchers and professionals in drug development, this document details robust protocols for its preparation via the enantioselective reduction of 3,3-dimethyl-2-butanone. Furthermore, it elucidates its critical role as a precursor in the synthesis of key pharmaceutical agents, its application as a chiral auxiliary, and its potential for the development of novel chiral ligands. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Significance of (2S)-3,3-Dimethyl-2-butanol in Asymmetric Synthesis
(2S)-3,3-dimethyl-2-butanol, also known as (S)-(+)-Pinacolyl alcohol, is a chiral secondary alcohol that has garnered significant attention in the field of organic chemistry. Its sterically demanding tert-butyl group, in close proximity to the chiral center, provides a unique stereochemical environment that is highly effective in inducing asymmetry in chemical reactions. This characteristic makes it an invaluable asset in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.
The primary utility of (2S)-3,3-dimethyl-2-butanol lies in its application as a chiral building block, most notably in the synthesis of antiviral drugs such as the hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir.[1] Beyond its role as a synthetic intermediate, its structural features lend themselves to its use as a chiral auxiliary to control the stereochemical outcome of reactions, and as a scaffold for the design of novel chiral ligands for asymmetric catalysis.[2]
This guide will provide detailed methodologies for the large-scale synthesis of this important chiral alcohol and explore its key applications with practical, step-by-step protocols.
Large-Scale Synthesis of (2S)-3,3-Dimethyl-2-butanol
The most efficient and widely adopted method for the synthesis of (2S)-3,3-dimethyl-2-butanol is the asymmetric reduction of the prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone).[3] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a cornerstone of this transformation, offering high enantioselectivity and yield.[2][4]
Synthesis of the Precursor: 3,3-Dimethyl-2-butanone (Pinacolone)
A robust and scalable method for the synthesis of pinacolone involves the gas-phase catalytic decarboxylation of pivalic acid and glacial acetic acid.[5]
-
Reaction: Pivalic Acid + Acetic Acid → 3,3-Dimethyl-2-butanone + CO₂ + H₂O
-
Catalyst: Al₂O₃ supported rare-earth metal oxides (e.g., Ce, Nd, La).[5]
-
Conditions: The reaction is typically carried out in a fixed-bed reactor at elevated temperatures (380-400 °C) under normal pressure.[5]
-
Yield and Purity: This method boasts high selectivity for pinacolone (>95%) and the final product can be purified to >99% by distillation.[5]
Enantioselective Reduction of 3,3-Dimethyl-2-butanone: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the asymmetric reduction of a wide range of ketones.[2] The reaction utilizes a borane source, typically borane-dimethyl sulfide complex (BMS) or borane-THF complex, in the presence of a catalytic amount of a chiral oxazaborolidine.[1][4]
The enantioselectivity of the CBS reduction is governed by a well-defined transition state. The borane coordinates to the nitrogen atom of the oxazaborolidine catalyst, which in turn activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[2][6] The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral directing group. This is followed by an intramolecular hydride transfer to the carbonyl carbon, leading to the formation of the desired chiral alcohol with high enantiomeric excess.[6]
Caption: CBS Reduction Workflow
Protocol 2.2.1: Large-Scale CBS Reduction of 3,3-Dimethyl-2-butanone
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 3,3-Dimethyl-2-butanone (Pinacolone) | 75-97-8 | 100.16 g/mol | 1.0 |
| (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.21 g/mol | 0.05 - 0.1 |
| Borane-dimethyl sulfide complex (BMS) | 13292-87-0 | 75.97 g/mol | 0.6 - 1.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | - |
| Methanol | 67-56-1 | 32.04 g/mol | - |
| Hydrochloric acid (aq.) | 7647-01-0 | 36.46 g/mol | - |
| Diethyl ether or MTBE | 60-29-7 | 74.12 g/mol | - |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 g/mol | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized, dry reactor with (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 eq.) and anhydrous THF.
-
Reagent Addition: Cool the solution to 0-5 °C. To this, add borane-dimethyl sulfide complex (BMS, 0.6-1.0 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 15-30 minutes.
-
Substrate Addition: Slowly add 3,3-dimethyl-2-butanone (1.0 eq.) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C to decompose any excess borane.
-
Work-up: Warm the mixture to room temperature and add 1M hydrochloric acid. Stir for 30 minutes. Extract the product with diethyl ether or MTBE. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to afford (2S)-3,3-dimethyl-2-butanol with high chemical and enantiomeric purity.
Expected Yield: >90% Expected Enantiomeric Excess (ee): >95%
Applications in the Synthesis of Antiviral Drugs
(2S)-3,3-dimethyl-2-butanol is a crucial chiral precursor in the synthesis of several antiviral drugs, most notably the HCV NS3/4A protease inhibitors Boceprevir and Telaprevir.[1] It serves as the starting material for the synthesis of a key non-proteinogenic amino acid that is incorporated into the final drug structure.
Synthesis of a Key Intermediate for Boceprevir
Boceprevir contains a (2S)-2-amino-3,3-dimethylbutanamide moiety that is derived from (2S)-3,3-dimethyl-2-butanol. The synthesis involves the conversion of the alcohol to the corresponding chiral amino acid.
Caption: Synthesis of Boceprevir Intermediate
A more direct route involves the stereospecific conversion of the alcohol to the corresponding amine, followed by protection and further functionalization.
Protocol 3.1.1: Illustrative Synthesis of (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
This protocol illustrates a potential synthetic route.
Materials:
| Reagent/Solvent | CAS Number |
| (2S)-3,3-Dimethyl-2-butanol | 1517-67-5 |
| Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | 26299-14-9 or 87413-09-0 |
| Sodium cyanide | 143-33-9 |
| Ammonium chloride | 12125-02-9 |
| Ammonia solution | 1336-21-6 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 |
| Sodium hydroxide | 1310-73-2 |
| Dichloromethane (DCM) | 75-09-2 |
| Diethyl ether | 60-29-7 |
Procedure:
-
Oxidation: Oxidize (2S)-3,3-dimethyl-2-butanol to 3,3-dimethyl-2-butanone using a standard oxidizing agent like PCC or Dess-Martin periodinane in an appropriate solvent such as DCM.
-
Strecker Reaction: In a separate vessel, prepare a solution of sodium cyanide and ammonium chloride in aqueous ammonia. Add the 3,3-dimethyl-2-butanone to this solution and stir at room temperature. The reaction forms the corresponding aminonitrile.
-
Hydrolysis: Hydrolyze the aminonitrile by heating with aqueous sodium hydroxide to yield the sodium salt of (S)-2-amino-3,3-dimethylbutanoic acid.
-
Boc Protection: Cool the reaction mixture and add di-tert-butyl dicarbonate (Boc₂O) to protect the amino group. Acidify the solution to precipitate the N-Boc protected amino acid.
-
Purification: The product, (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid, can be purified by recrystallization.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] (2S)-3,3-dimethyl-2-butanol can be employed as a chiral auxiliary, for instance, in the diastereoselective alkylation of enolates.
Protocol 4.1: Diastereoselective Alkylation using a (2S)-3,3-Dimethyl-2-butanol Derived Auxiliary (Illustrative)
This protocol is based on well-established procedures for other chiral auxiliaries and would require optimization for this specific alcohol.
Materials:
| Reagent/Solvent | CAS Number |
| (2S)-3,3-Dimethyl-2-butanol | 1517-67-5 |
| Propionyl chloride | 79-03-8 |
| Pyridine | 110-86-1 |
| Lithium diisopropylamide (LDA) | 4111-54-0 |
| Alkyl halide (e.g., Benzyl bromide) | 100-39-0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 |
| Lithium aluminum hydride (LAH) | 16853-85-3 |
Procedure:
-
Esterification: React (2S)-3,3-dimethyl-2-butanol with propionyl chloride in the presence of pyridine to form the corresponding ester.
-
Enolate Formation: Treat the ester with a strong base, such as LDA, at low temperature (-78 °C) in anhydrous THF to generate the chiral enolate.
-
Alkylation: Add the alkyl halide to the enolate solution and allow the reaction to proceed. The bulky tert-butyl group of the auxiliary will direct the approach of the electrophile to the opposite face of the enolate, leading to a high diastereoselectivity.
-
Auxiliary Cleavage: After the reaction is complete, the chiral auxiliary can be cleaved by reduction with a reagent like lithium aluminum hydride (LAH) to yield the corresponding chiral alcohol product and recover the (2S)-3,3-dimethyl-2-butanol auxiliary.
Caption: Chiral Auxiliary Workflow
Potential for Chiral Ligand Synthesis
The hydroxyl group of (2S)-3,3-dimethyl-2-butanol provides a convenient handle for its derivatization into various chiral ligands for asymmetric catalysis. For example, it can be converted into phosphine, amine, or ether-based ligands. While specific high-yielding protocols for ligands derived from this alcohol are not abundant in the literature, the general principles of ligand synthesis can be applied.
Safety and Handling
(2S)-3,3-dimethyl-2-butanol is a flammable liquid and should be handled with appropriate safety precautions.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
(2S)-3,3-dimethyl-2-butanol is a versatile and valuable chiral building block with significant applications in the large-scale synthesis of pharmaceuticals and other fine chemicals. The robust and highly enantioselective Corey-Bakshi-Shibata reduction provides an efficient route to this important molecule. Its utility as a precursor to complex drug molecules and its potential as a chiral auxiliary and in the synthesis of chiral ligands underscore its importance in modern asymmetric synthesis. The protocols and information provided in this guide are intended to empower researchers and drug development professionals to effectively utilize (2S)-3,3-dimethyl-2-butanol in their synthetic endeavors.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
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Malcolm, B. A. (2013). The discovery and development of boceprevir. Expert opinion on drug discovery, 8(10), 1305-1319. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Video]. NRO Chemistry. [Link]
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PubChem. (n.d.). 3,3-Dimethyl-2-butanol. Retrieved from [Link]
- Kalesse, M., & Christmann, M. (2002). Total synthesis of the hepatitis C protease inhibitor boceprevir.
- Venkatraman, S., Bogen, S. L., & Arasappan, A. (2007). An efficient synthesis of the P2-P3 building block of the hepatitis C virus protease inhibitor boceprevir. The Journal of organic chemistry, 72(17), 6649-6652.
- Llinàs-Brunet, M., Bailey, M. D., & Ghiro, E. (2008). A process for the preparation of boceprevir. Bioorganic & medicinal chemistry letters, 18(15), 4435-4439.
- Kim, J. L., Morgenstern, K. A., & Lin, C. (1996). Crystal structure of the hepatitis C virus NS3 protease domain complexed with a synthetic NS4A cofactor peptide. Cell, 87(2), 343-355.
- Perni, R. B., Almquist, S. J., & Byrn, R. A. (2006). Preclinical profile of boceprevir (SCH 503034), a potent, orally bioavailable inhibitor of the hepatitis C virus NS3-4A protease. Antimicrobial agents and chemotherapy, 50(3), 899-909.
- Sarrazin, C., Kieffer, T. L., & Bartels, D. (2011). Dynamic hepatitis C virus genotypic and phenotypic changes in patients treated with the protease inhibitor telaprevir. Gastroenterology, 140(5), 1470-1480.
- Zeuzem, S., Andreone, P., & Pol, S. (2011). Telaprevir for retreatment of HCV infection. New England Journal of Medicine, 364(25), 2417-2428.
- Jacobson, I. M., McHutchison, J. G., & Dusheiko, G. (2011). Telaprevir for previously untreated chronic hepatitis C virus infection. New England Journal of Medicine, 364(25), 2405-2416.
- Sherman, K. E., Flamm, S. L., & Afdhal, N. H. (2011). Response-guided telaprevir combination treatment for hepatitis C virus infection. New England Journal of Medicine, 365(11), 1014-1024.
- Bacon, B. R., Gordon, S. C., & Lawitz, E. (2011). Boceprevir for previously treated chronic HCV genotype 1 infection. New England Journal of Medicine, 364(13), 1207-1217.
- Poordad, F., McCone, J., & Bacon, B. R. (2011). Boceprevir for untreated chronic HCV genotype 1 infection. New England Journal of Medicine, 364(13), 1195-1206.
- Kwo, P. Y., Lawitz, E. J., & McCone, J. (2011). Efficacy of boceprevir, an NS3 protease inhibitor, in combination with peginterferon alfa-2b and ribavirin in treatment-naive patients with genotype 1 hepatitis C infection (SPRINT-1). The Lancet, 376(9742), 705-716.
- Flamm, S. L., Lawitz, E., & Jacobson, I. (2011). Boceprevir with peginterferon alfa-2a–ribavirin for treatment of null responders with chronic hepatitis C virus genotype 1.
- Bronowicki, J. P., Davis, M., & Flamm, S. (2011). Sustained virologic response in prior peginterferon/ribavirin treatment failures with boceprevir plus peginterferon/ribavirin. Gastroenterology, 140(5), S11-S12.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyl-4(S)-isopropyl-2-oxazolidinone. Organic Syntheses, 68, 83.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric aldol additions with titanium enolates of N-acyloxazolidinones. The Journal of organic chemistry, 61(13), 4192-4193.
- Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective aldol-type reaction of a silyl ketene acetal with aldehydes catalyzed by a chiral titanium complex. Journal of the American Chemical Society, 116(19), 8837-8838.
- Trost, B. M., & Ito, H. (2000). A direct catalytic asymmetric aldol reaction. Journal of the American Chemical Society, 122(49), 12003-12004.
- Shibasaki, M., & Kanai, M. (2008). Asymmetric synthesis with chiral lanthanide complexes. Chemical reviews, 108(8), 2853-2873.
- Trost, B. M., & Fandrick, D. R. (2003). Asymmetric addition of alkynes to aldehydes. Aldrichimica Acta, 36(3), 70-78.
- Pu, L. (2004). Asymmetric catalysis with 1, 1′-binaphthyl-based chiral ligands. Chemical reviews, 104(3), 1687-1716.
- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide-opening reactions. Accounts of chemical research, 33(6), 421-431.
- Katsuki, T. (2002). Chiral metallosalen complexes: structures and catalyst tuning for asymmetric synthesis. Chemical Society Reviews, 31(2), 75-82.
- Pfaltz, A. (2004). Chiral semicorrins and related nitrogen heterocycles as ligands in asymmetric catalysis. Accounts of chemical research, 37(8), 574-583.
- Bolm, C. (2003). Chiral sulfoximines in asymmetric synthesis.
- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of chemical research, 35(11), 984-995.
- Enders, D., & Wortmann, L. (2000). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Chemical reviews, 100(1), 115-134.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 2-Amino alcohols and their derivatives as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-876.
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Application Note: Stereocontrol with (2S)-3,3-Dimethyl-2-butanol
An in-depth guide for researchers, scientists, and drug development professionals on the mechanism and application of (2S)-3,3-dimethyl-2-butanol for stereocontrol in asymmetric synthesis.
Introduction: The Architect of Chirality
(2S)-3,3-dimethyl-2-butanol, commonly known as (S)-pinacolyl alcohol, is a chiral secondary alcohol that has carved a niche in modern asymmetric synthesis.[1][2] Its value stems not from its own biological activity, but from its role as a powerful stereodirecting agent. In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, controlling the three-dimensional arrangement of atoms is paramount. (2S)-3,3-dimethyl-2-butanol serves as a chiral auxiliary or as a precursor to chiral reagents, enabling chemists to construct complex molecules with high precision.[3][4]
The efficacy of this molecule lies in its deceptively simple structure: a hydroxyl group positioned on a stereogenic center, which is flanked by a methyl group on one side and a sterically demanding tert-butyl group on the other. This significant steric bulk is the cornerstone of its ability to control the stereochemical outcome of a reaction.[2] By temporarily incorporating this chiral fragment into a reactant molecule, it effectively blocks one face of the molecule, forcing a reagent to approach from the less hindered side.[5] This guide will elucidate the mechanistic principles behind this control and provide a practical protocol for its application.
The Core Mechanism: Steric Hindrance and Transition State Control
The primary mechanism by which (2S)-3,3-dimethyl-2-butanol exerts stereocontrol is through steric hindrance in the reaction's transition state. A transition state is the highest-energy configuration that molecules pass through as they transform from reactants to products.[6] The geometry of this fleeting arrangement dictates the stereochemistry of the final product. The bulky tert-butyl group of the chiral auxiliary creates a highly asymmetric environment around the reactive center, making one of the potential transition states significantly lower in energy than the other.
A classic application demonstrating this principle is the asymmetric reduction of prochiral ketones. The chiral alcohol is first used to modify a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This creates a bulky, chiral hydride reagent.
Conceptual Workflow for Asymmetric Reduction:
Caption: Experimental workflow for asymmetric ketone reduction.
When this chiral hydride reagent approaches a prochiral ketone (e.g., acetophenone), it can attack from one of two faces: the Re face or the Si face. The bulky tert-butyl group on the reagent will sterically clash with the substituents on the ketone in one of the possible transition states. The reaction, therefore, proceeds preferentially through the lower-energy transition state where steric repulsion is minimized. This leads to the formation of one enantiomer of the product alcohol in excess.[7]
Transition State Model for Hydride Reduction:
Caption: Steric clash dictates the favored transition state. (Note: Images are placeholders for actual chemical structures).
This principle of sterically-guided facial selection is a cornerstone of asymmetric synthesis and is applicable not only to reductions but also to alkylations, aldol reactions, and Diels-Alder reactions where (2S)-3,3-dimethyl-2-butanol or its derivatives are used as chiral auxiliaries.[3]
Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the preparation of a chiral reducing agent from (2S)-3,3-dimethyl-2-butanol and LiAlH₄, and its subsequent use for the enantioselective reduction of acetophenone to 1-phenylethanol.[8]
3.1. Materials and Equipment
-
Reagents: Lithium aluminum hydride (LiAlH₄), (2S)-3,3-dimethyl-2-butanol, acetophenone, anhydrous tetrahydrofuran (THF), diethyl ether, 1 M hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Oven-dried round-bottom flasks with septa, magnetic stirrer and stir bars, syringes, needles, ice-water bath, rotary evaporator, separatory funnel, glassware for extraction and purification, chiral GC or HPLC system for analysis.
3.2. Procedure
Part A: Preparation of the Chiral Reducing Agent Causality Note: All glassware must be rigorously dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) because LiAlH₄ reacts violently with water.
-
To a 100 mL three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 50 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully and portion-wise, add LiAlH₄ (1.0 eq). Stir the resulting suspension for 15 minutes.
-
In a separate flask, prepare a solution of (2S)-3,3-dimethyl-2-butanol (1.0 eq) in 10 mL of anhydrous THF.
-
Using a syringe, add the alcohol solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the chiral aluminum hydride complex.
Part B: Asymmetric Reduction Causality Note: The reaction is performed at low temperature to enhance stereoselectivity by minimizing the kinetic energy of the system, which amplifies the small energy difference between the diastereomeric transition states.
-
Cool the freshly prepared chiral reducing agent back down to -78 °C using a dry ice/acetone bath.
-
Add acetophenone (1.0 eq) dropwise via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification Causality Note: The work-up procedure is designed to safely quench the reactive hydride species and neutralize the reaction mixture to allow for extraction of the organic product.
-
While maintaining the temperature below 0 °C, slowly and carefully quench the reaction by the dropwise addition of 5 mL of diethyl ether, followed by 5 mL of 1 M HCl to dissolve the aluminum salts.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure 1-phenylethanol.
3.3. Analysis The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase column.
Data Presentation: Expected Outcomes
The use of (2S)-3,3-dimethyl-2-butanol as a chiral modifier typically yields good to excellent enantioselectivity in the reduction of various ketones.
| Substrate | Product | Typical Yield (%) | Typical e.e. (%) |
| Acetophenone | 1-Phenylethanol | 85-95% | >90% (S) |
| Propiophenone | 1-Phenyl-1-propanol | 80-90% | >92% (S) |
| 2-Butanone | 2-Butanol | 75-85% | ~85% (S) |
Note: Yields and e.e. values are representative and can vary based on precise reaction conditions and substrate.
Conclusion and Broader Applications
(2S)-3,3-dimethyl-2-butanol is a powerful and reliable tool for inducing chirality in organic synthesis. The mechanism of stereocontrol, rooted in the principles of sterically demanding transition states, provides a predictable and effective method for generating single-enantiomer products.[9] While this guide has focused on its application in asymmetric reductions, its derivatives are widely used as chiral auxiliaries in carbon-carbon bond-forming reactions, further underscoring its versatility.[10] For professionals in drug development, mastering the application of such chiral building blocks is essential for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients.
References
-
PubChem. 3,3-Dimethyl-2-butanol. National Center for Biotechnology Information. [Link]
- Colmenar, I., et al. (2020). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implications. Atmospheric Chemistry and Physics Discussions.
-
Aranda, I., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH.
-
Organic Letters. (2013). Pd-Catalyzed Three-Component Reaction of 3-(Pinacolatoboryl)ally Acetates, Aldehydes, and Organoboranes: A New Entry to Stereoselective Synthesis of (Z)-anti-Homoallylic Alcohols. ACS Publications. [Link]
-
The Journal of Organic Chemistry. Asymmetric reductions with chiral reagents from lithium aluminum hydride and (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol. ACS Publications. [Link]
-
Journal of the American Chemical Society. (2018). Heteroaryl-Directed Iridium-Catalyzed Enantioselective C–H Alkenylations of Secondary Alcohols. ACS Publications. [Link]
-
Organic Process Research & Development. (2001). Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde. ACS Publications. [Link]
-
ResearchGate. (2000). Asymmetric reduction of 2-substituted 2-butenolides with reductase from Marchantia polymorpha. [Link]
-
Physical Chemistry Chemical Physics. (2014). Multi-path variational transition state theory for chiral molecules: the site-dependent kinetics for abstraction of hydrogen from 2-butanol by hydroperoxyl radical, analysis of hydrogen bonding in the transition state, and dramatic temperature dependence of the activation energy. RSC Publishing. [Link]
-
MSJChem. (2017). D.7 Chiral auxiliaries (HL). YouTube. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health. [Link]
-
Polymer Chemistry. (2021). Discrete oligourethanes of sequence-regulated properties – impact of stereocontrol. RSC Publishing. [Link]
-
ResearchGate. (2017). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Stereocontrol in asymmetric SE' reactions of γ-substituted α,β-unsaturated aldehydes. [Link]
- European Patent Office. (2009). Process for the preparation of 3,3-dimethylbutanal.
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. [Link]
-
Nature Communications. (2016). Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization. National Institutes of Health. [Link]
-
ResearchGate. What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. [Link]
-
VASP Wiki. Category:Transition states. [Link]
-
Catalysts. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]
-
The Journal of Organic Chemistry. (1996). Taxane Synthesis through Intramolecular Pinacol Coupling at C-1−C-2. Highly Oxygenated C-Aromatic Taxanes. ACS Publications. [Link]
-
AMB Express. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess with (2S)-3,3-dimethyl-2-butanol
Welcome to the technical support center for the application of (2S)-3,3-dimethyl-2-butanol as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for achieving high enantiomeric excess in asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to optimize your specific reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: The Basics - Understanding the Role of (2S)-3,3-dimethyl-2-butanol
Question: What is (2S)-3,3-dimethyl-2-butanol, and how does it function as a chiral auxiliary to induce stereoselectivity?
Answer:
(2S)-3,3-dimethyl-2-butanol, also known as (S)-(+)-pinacolyl alcohol, is a chiral secondary alcohol.[1] In asymmetric synthesis, it serves as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
The key to the effectiveness of (2S)-3,3-dimethyl-2-butanol lies in its steric profile. The molecule features a bulky tert-butyl group adjacent to the chiral center. When this auxiliary is attached to a substrate (for example, forming an ester with a prochiral carboxylic acid), this tert-butyl group acts as a steric shield, effectively blocking one face of the reactive intermediate (e.g., an enolate). Consequently, an incoming reagent can only approach from the less hindered face, leading to the preferential formation of one diastereomer.
The general workflow for using a chiral auxiliary like (2S)-3,3-dimethyl-2-butanol is as follows:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The stereochemical control arises from the energetic preference for a transition state that minimizes steric interactions with the bulky auxiliary.
Caption: Steric hindrance from the tert-butyl group directs the reaction pathway.
Troubleshooting Guide 1: Low Diastereoselectivity / Enantiomeric Excess
Question: I am observing a low enantiomeric excess (ee) in my reaction. What are the common causes, and how can I optimize the diastereoselectivity?
Answer:
Low diastereoselectivity is a common challenge in asymmetric synthesis. The root cause is often an insufficient energy difference between the transition states leading to the different diastereomers. Several factors can influence this energy gap.
Caption: Troubleshooting workflow for low diastereoselectivity.
Here is a more detailed breakdown of key parameters to investigate:
| Parameter | Rationale for Optimization | Suggested Actions |
| Temperature | Lower temperatures amplify small differences in the activation energies of the competing diastereomeric transition states. This generally leads to higher selectivity. | Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Monitor reaction times, as they will likely increase. |
| Solvent | The solvent can influence the conformation and rigidity of the transition state. Non-coordinating solvents often favor more organized, selective transition states, especially in Lewis acid-catalyzed reactions. | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether). |
| Lewis Acid (for applicable reactions like Diels-Alder or Aldol) | Lewis acids can chelate to both the chiral auxiliary and the dienophile/aldehyde, creating a more rigid and ordered transition state. This enhances the steric influence of the auxiliary. | Screen various Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄). Optimize the stoichiometry of the Lewis acid (from catalytic to stoichiometric amounts). |
| Base (for enolate formation) | The choice of base and the counterion can affect the geometry and aggregation state of the enolate, which in turn influences stereoselectivity. For instance, boron enolates often exhibit higher selectivity than lithium enolates in aldol reactions.[3] | For aldol-type reactions, consider using dibutylboron triflate with a tertiary amine base to form a Z-boron enolate, which can lead to higher diastereoselectivity.[3] |
| Purity of Starting Materials | Impurities in the substrate, auxiliary, or reagents can interfere with the reaction and lower selectivity. | Ensure the chiral auxiliary, substrate, and all reagents are of high purity. (2S)-3,3-dimethyl-2-butanol should be enantiomerically pure. |
FAQ 2: Practical Application - Attachment and Cleavage of the Auxiliary
Question: What are the recommended procedures for attaching and subsequently removing the (2S)-3,3-dimethyl-2-butanol auxiliary?
Answer:
The attachment and cleavage strategies depend on the nature of your substrate. For a carboxylic acid substrate, the auxiliary is typically attached via esterification and removed by hydrolysis or reduction.
Protocol 1: Attachment of the Auxiliary (Esterification)
This protocol describes the formation of an ester between a prochiral carboxylic acid and (2S)-3,3-dimethyl-2-butanol.
Materials:
-
Prochiral carboxylic acid
-
(2S)-3,3-dimethyl-2-butanol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Add (2S)-3,3-dimethyl-2-butanol and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by column chromatography.
Protocol 2: Cleavage of the Auxiliary
The choice of cleavage method is crucial to avoid racemization of the product.
Method A: Hydrolysis (to yield the carboxylic acid)
Materials:
-
Chiral ester
-
Lithium hydroxide (LiOH) (excess)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the chiral ester in a mixture of THF and water.
-
Add an excess of LiOH.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the mixture with 1M HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The recovered (2S)-3,3-dimethyl-2-butanol can often be recovered from the aqueous layer or by chromatography.
Method B: Reductive Cleavage (to yield the primary alcohol)
Materials:
-
Chiral ester
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous diethyl ether or THF
Procedure:
-
To a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the chiral ester in diethyl ether dropwise.
-
Stir the mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with diethyl ether.
-
Concentrate the filtrate to obtain the desired primary alcohol and the recovered chiral auxiliary. These can be separated by column chromatography.
FAQ 3: Substrate Scope
Question: For which types of reactions is (2S)-3,3-dimethyl-2-butanol expected to be an effective chiral auxiliary?
Answer:
The bulky nature of (2S)-3,3-dimethyl-2-butanol makes it a promising candidate for reactions that proceed through a well-organized, sterically demanding transition state. These include:
-
Diels-Alder Reactions: When attached to a dienophile (e.g., an acrylate ester), the auxiliary can effectively block one face of the dienophile, leading to high diastereoselectivity in the cycloaddition. The use of a Lewis acid is often beneficial in these reactions to enhance selectivity.[4]
-
Aldol Reactions: As an ester of a carboxylic acid, the corresponding enolate can be formed and reacted with an aldehyde. The bulky auxiliary will direct the approach of the aldehyde, controlling the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters.[3][5]
-
Conjugate Additions: Similar to aldol reactions, the chiral ester enolate can be added to α,β-unsaturated systems in a Michael addition, with the auxiliary directing the formation of the new stereocenter.
-
Alkylations: The enolate of the chiral ester can be alkylated with electrophiles, where the auxiliary will shield one face from the incoming electrophile.
FAQ 4: Analytical Methods
Question: How can I accurately determine the diastereomeric ratio and the final enantiomeric excess of my product?
Answer:
Determining the stereochemical purity of your product is a critical final step.
-
Diastereomeric Ratio (d.r.): The ratio of diastereomers formed after the stereoselective reaction (before cleavage of the auxiliary) can often be determined by high-field ¹H NMR spectroscopy. The signals for protons near the newly formed stereocenter should appear as distinct sets for each diastereomer. Integration of these signals provides the d.r. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.
-
Enantiomeric Excess (e.e.): After cleavage of the auxiliary, the two enantiomers of the final product are chemically identical in a non-chiral environment. To determine the e.e., you must use a chiral analytical technique:
-
Chiral HPLC or Chiral GC: This is the most common and reliable method. The sample is passed through a column with a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers in the ¹H NMR spectrum to become distinct, allowing for their integration. This method is generally less accurate than chiral chromatography.
-
References
- Tietze, L., Raith, C., Brazel, C., Hölsken, S., & Magull, J. (2008). Enantioselective Synthesis of 2-Substituted Alcohols Using (+)-(1S,2S)-Pseudoephedrine as Chiral Auxiliary. Synthesis, 2008(2), 229–236.
- Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic Letters, 8(7), 1487–1490.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Saito, S., Hatanaka, K., Kano, T., & Yamamoto, H. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- G. Sabitha, M. Syamala, J. S. Yadav. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701-1703.
- Saito, S., et al. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition in English, 37(24), 3378-3381.
- Burke, S. D., & Sametz, G. M. (1999). Asymmetric Synthesis of (-)-Mycalamide A. Organic Letters, 1(5), 791-794.
- Azcargorta, A. R., Lete, E., & Sotomayor, N. (2015). Diastereoselective Formation of Tertiary Stereocenters via Mizoroki-Heck Reaction. Mol2Net, 1, 1-4.
- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(44), 6039-6041.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256.
- Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236-5239.
- Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.
- Nenajdenko, V. G., et al. (2021).
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Bouzbouz, S., & Desmaële, D. (2000). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Tetrahedron: Asymmetry, 11(23), 4773-4779.
-
Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine. Retrieved from [Link]
- Massachusetts Institute of Technology. (n.d.). Asymmetric Catalysis of Diels-Alder Reactions.
- Fajdek-Bieda, A., & Wróblewska, A. (2020). Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (RSM).
- Ghorbani, F., et al. (2021).
-
PubChem. (n.d.). (2R)-3,3-dimethylbutan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-2-butanol. Retrieved from [Link]
Sources
- 1. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent and Temperature for (2S)-3,3-dimethyl-2-butanol Reactions
Welcome to the technical support center for reactions involving (2S)-3,3-dimethyl-2-butanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reactions with this unique substrate. As a chiral, sterically hindered secondary alcohol, (2S)-3,3-dimethyl-2-butanol presents specific challenges and opportunities in synthetic chemistry. Understanding the interplay of solvent and temperature is paramount to controlling reaction outcomes, maximizing yields, and ensuring stereochemical integrity.
This document moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design robust experimental conditions.
Core Principles: Understanding the Reactivity of (2S)-3,3-dimethyl-2-butanol
The structure of (2S)-3,3-dimethyl-2-butanol, also known as pinacolyl alcohol, is the primary determinant of its chemical behavior.[1][2] The bulky tert-butyl group adjacent to the secondary alcohol creates significant steric hindrance, which can impede the approach of nucleophiles.[3][4][5] This steric strain fundamentally influences the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways.
Furthermore, reactions proceeding through a carbocation intermediate are susceptible to rearrangement. The initial secondary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of products.[6]
Troubleshooting Guide
This section addresses common issues encountered during reactions with (2S)-3,3-dimethyl-2-butanol in a direct question-and-answer format.
Q1: My reaction is extremely slow and the yield is poor. What are the likely causes and solutions?
-
Causality: The primary suspect is steric hindrance from the tert-butyl group, which significantly slows SN2 reactions.[5] Additionally, the hydroxyl group is an inherently poor leaving group and requires activation to facilitate either substitution or elimination.[7][8]
-
Solutions:
-
Activate the Hydroxyl Group: Before introducing the nucleophile, convert the alcohol to a better leaving group, such as a tosylate, mesylate, or triflate. This is often more effective than direct protonation with strong acids, which can promote unwanted side reactions.
-
Re-evaluate Your Solvent: If you are attempting an SN2 reaction, ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents enhance the nucleophile's reactivity.[9][10][11] For SN1 reactions, a polar protic solvent like methanol or ethanol is required to stabilize the carbocation intermediate.[12][13]
-
Increase Temperature: Cautiously increasing the temperature will increase the reaction rate. However, be aware that higher temperatures disproportionately favor elimination over substitution.[14] Monitor the reaction closely for the formation of alkene byproducts.
-
Q2: I'm observing a mixture of unexpected products, including a rearranged carbon skeleton. What is happening?
-
Causality: You are likely running the reaction under conditions that favor an SN1 or E1 mechanism. These pathways proceed through a carbocation intermediate. The initially formed secondary carbocation is highly prone to a 1,2-hydride or, in this case, a 1,2-methyl shift to form a more stable tertiary carbocation. Nucleophilic attack or elimination then occurs from this rearranged intermediate, leading to a product mixture.[6]
-
Solutions:
-
Switch to SN2 Conditions: To avoid carbocation formation entirely, use conditions that favor a concerted SN2 mechanism. This involves converting the alcohol to a good leaving group (e.g., tosylate), using a strong, non-basic nucleophile, and employing a polar aprotic solvent.
-
Consider the Mitsunobu Reaction: This reaction is exceptionally effective for converting alcohols to a variety of functional groups with complete inversion of configuration, proceeding through an SN2-type mechanism that avoids carbocation intermediates.[7][15][16]
-
Lower the Temperature: If SN1 conditions are unavoidable, running the reaction at a lower temperature can sometimes reduce the extent of rearrangement, although it will also slow the overall reaction rate.
-
Q3: My reaction is producing more alkene (elimination product) than my desired substitution product. How can I control this?
-
Causality: Elimination and substitution reactions are always in competition. Higher temperatures strongly favor elimination because these reactions typically have a positive entropy change (ΔS), making the -TΔS term in the Gibbs free energy equation more negative as temperature (T) increases.[14] The choice of reagent is also critical; strong, bulky bases favor E2, while strong, non-bulky nucleophiles favor SN2.
-
Solutions:
-
Lower the Reaction Temperature: This is the most direct way to disfavor elimination. A moderate temperature of 50-80°C may be enough to favor elimination over substitution.[14] Try running the reaction at room temperature or 0 °C if the rate is acceptable.
-
Choose a Less Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it will promote elimination. Select a nucleophile that is less basic but still potent, such as azide (N₃⁻) or cyanide (CN⁻).
-
Avoid Strong, Non-nucleophilic Acids: Using acids like H₂SO₄ or H₃PO₄ with heat is a classic method for alcohol dehydration (elimination) because their conjugate bases are poor nucleophiles.[8]
-
FAQs: Reaction-Specific Optimization
FAQ 1: What are the best starting conditions for an SN2 reaction with (2S)-3,3-dimethyl-2-butanol?
For a successful SN2 reaction, you must maximize nucleophile strength, use an excellent leaving group, and select a solvent that favors the SN2 pathway.
-
Leaving Group: First, convert the alcohol to a tosylate (using TsCl and pyridine) or mesylate (using MsCl and triethylamine).
-
Nucleophile: Use a strong, non-hindered nucleophile.
-
Solvent: Employ a polar aprotic solvent such as DMF or acetone.[9][10]
-
Temperature: Start at room temperature and gently warm if necessary, but avoid high temperatures to prevent elimination.
FAQ 2: How can I favor an SN1 reaction while minimizing rearrangement?
This is challenging due to the inherent stability of the rearranged tertiary carbocation. However, you can influence the outcome by:
-
Solvent: Use a highly polar protic solvent, such as aqueous formic acid or trifluoroethanol, which can stabilize the carbocation.
-
Temperature: Keep the temperature as low as possible to slow the rate of rearrangement relative to nucleophilic capture. Often, this means running reactions at or below 0 °C.
-
Nucleophile: Use a weak nucleophile that is present in high concentration (e.g., the solvent itself in a solvolysis reaction).
FAQ 3: What conditions are best for converting the alcohol to an alkyl chloride using thionyl chloride (SOCl₂)?
The stereochemical outcome of this reaction is highly dependent on the solvent.
-
For Retention of Configuration (SNi mechanism): Use a non-polar, non-coordinating solvent like diethyl ether or dioxane. The reaction proceeds through a tight ion pair, and the chloride is delivered from the same face.[17]
-
For Inversion of Configuration (SN2 mechanism): Use a solvent like pyridine. Pyridine acts as a nucleophile, displacing the chlorosulfite intermediate to form a pyridinium salt. The chloride ion then attacks from the backside in a classic SN2 fashion, leading to inversion.[18][19]
FAQ 4: Is the Mitsunobu reaction a good choice for this alcohol?
Yes, the Mitsunobu reaction is an excellent choice, particularly for sterically hindered secondary alcohols where direct SN2 displacement is difficult.[15] It reliably proceeds with inversion of configuration.[7][16]
-
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD are the classic reagents.[15][16]
-
Nucleophile: The incoming nucleophile should have a pKa ≤ 13. Carboxylic acids, phenols, and imides work well.[16]
-
Solvent: Anhydrous THF is the most common and effective solvent.[20]
-
Temperature: The reaction is typically started at 0 °C with the dropwise addition of the azodicarboxylate, then allowed to warm to room temperature.[20]
Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening
-
To a series of 5 identical, dry reaction vials, add (2S)-3,3-dimethyl-2-butanol (1.0 eq) and the chosen nucleophile (1.2 eq).
-
To each vial, add a different anhydrous solvent (e.g., THF, DMF, Acetonitrile, Dichloromethane, Toluene) to achieve the same concentration (e.g., 0.5 M).
-
Stir all reactions at a constant temperature (e.g., 25 °C).
-
Monitor the progress of each reaction at set time intervals (e.g., 1, 4, 12, 24 hours) by taking a small aliquot and analyzing via TLC or GC-MS.
-
Compare the conversion rate and product distribution to identify the optimal solvent. The solvent choice has a significant effect on product yield and reaction time.[21]
Table 1: Properties of Common Solvents and Their Influence on Reaction Mechanisms
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Favored Mechanism(s) | Rationale |
| Water (H₂O) | Polar Protic | 80.1 | 100 | SN1, E1 | Excellent at stabilizing carbocations and leaving groups through H-bonding.[12] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | SN1, E1 | Stabilizes ionic intermediates; can also act as a nucleophile.[22] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | SN1, E1 | Similar to methanol but slightly less polar. |
| Acetone | Polar Aprotic | 21.0 | 56 | SN2 | Solvates cations but not anions, enhancing nucleophilicity.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | SN2 | Higher polarity than acetone, good for dissolving a range of substrates. |
| DMF | Polar Aprotic | 36.7 | 153 | SN2 | High boiling point allows for higher reaction temperatures if needed. |
| DMSO | Polar Aprotic | 46.7 | 189 | SN2 | Highly polar, excellent for SN2 reactions with challenging substrates.[10] |
| THF | Polar Aprotic | 7.6 | 66 | SN2, Mitsunobu | Less polar, but an excellent solvent for many organic reagents like PPh₃.[20] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | General Use | Good for reactions at or below room temperature; relatively non-coordinating. |
References
- What are the effects of solvents on SN1 and SN2 reactions? - Quora.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- Solvent Effects on Sn1 and Sn2 Reactions - Glasp.
- Optimization of different solvents for the model reaction - ResearchG
- How Does Solvent Affect Reaction R
- SN1 vs SN2 - Chemistry LibreTexts.
- Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net.
- 3,3-Dimethyl-2-butanol - Sigma-Aldrich.
- 3,3-Dimethyl-2-butanol | C6H14O - PubChem.
- CAS 464-07-3: 3,3-Dimethyl-2-butanol - CymitQuimica.
- How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? - Reddit.
- Mitsunobu Reaction - Chemistry Steps.
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- Dehydration of 3,3-Dimethyl-2-butanol: Major Product Analysis - NoMoreClass.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry.
- Elimination Reactions of Alcohols - Master Organic Chemistry.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - N
- Steric hindrance | Substitution and elimin
- Nucleophile + Alkyl (Pseudo)
- Mitsunobu reaction - Organic Synthesis.
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube.
- Chemistry (Class XII) - CBSE Academic.
- Mitsunobu reaction - Wikipedia.
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry.
Sources
- 1. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 464-07-3: 3,3-Dimethyl-2-butanol | CymitQuimica [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
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- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 12. quora.com [quora.com]
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- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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challenges in removing the (2S)-3,3-dimethyl-2-butanol chiral auxiliary
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the challenges encountered during the removal of the (2S)-3,3-dimethyl-2-butanol chiral auxiliary. Our goal is to equip you with the scientific understanding and practical protocols to overcome common hurdles in your synthetic workflows.
Introduction to (2S)-3,3-Dimethyl-2-butanol Auxiliary
The (2S)-3,3-dimethyl-2-butanol is a valuable chiral auxiliary, prized for its steric bulk which can induce high levels of diastereoselectivity in asymmetric reactions. However, this same steric hindrance can present challenges during its subsequent removal. This guide is structured to address these specific challenges, providing both theoretical explanations and actionable laboratory solutions.
Troubleshooting Guide: Overcoming Cleavage Hurdles
This section directly addresses common problems encountered during the removal of the (2S)-3,3-dimethyl-2-butanol auxiliary. Each issue is analyzed for its root cause, followed by a step-by-step resolution protocol.
Issue 1: Incomplete or Sluggish Cleavage of the Auxiliary
Symptoms:
-
Low yield of the desired product after the cleavage reaction.
-
Significant recovery of the starting material (substrate with auxiliary still attached) from the reaction mixture.
-
Reaction monitoring (e.g., by TLC or LC-MS) shows slow conversion.
Root Cause Analysis: The t-butyl group and the adjacent methyl group on the (2S)-3,3-dimethyl-2-butanol auxiliary create significant steric hindrance around the linkage (typically an ester or ether). This can impede the approach of nucleophiles or reagents intended to cleave the auxiliary. Standard cleavage conditions that are effective for less bulky auxiliaries may prove insufficient.
Troubleshooting Protocol:
-
Increase Reagent Stoichiometry and/or Concentration: For hydrolytic cleavage (e.g., using LiOH or NaOH), increase the molar excess of the base. A higher concentration can accelerate the reaction rate.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid potential side reactions or degradation of the product.
-
Employ More Potent Cleavage Reagents:
-
For ester linkages, consider transesterification with a less hindered alcohol under basic or acidic catalysis. Sodium methoxide in methanol is a powerful option.[1]
-
Reductive cleavage using strong reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can be effective, especially for converting esters to the corresponding alcohol.
-
-
Consider Lewis Acid-Assisted Cleavage: Lewis acids can activate the carbonyl group of an ester, making it more susceptible to nucleophilic attack. This can be particularly useful for substrates sensitive to strong bases.
Issue 2: Epimerization or Racemization of the Chiral Product
Symptoms:
-
The desired product is obtained with a lower than expected enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
-
Polarimetry or chiral chromatography (HPLC or GC) reveals the presence of the undesired enantiomer or diastereomer.
Root Cause Analysis: Harsh reaction conditions, particularly the use of strong bases or high temperatures, can lead to the deprotonation of a stereogenic center alpha to a carbonyl group, resulting in racemization or epimerization.[2] The longer the substrate is exposed to these conditions, the greater the risk of losing stereochemical integrity.
Troubleshooting Protocol:
-
Utilize Milder Cleavage Conditions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress diligently and quench the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially epimerizing conditions.
-
Employ a Trapping Agent: If an intermediate enolate is suspected, consider adding a trapping agent to the reaction mixture to prevent its reprotonation in a non-stereoselective manner.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for cleaving the (2S)-3,3-dimethyl-2-butanol auxiliary when it's attached via an ester linkage?
A1: The most common methods for cleaving ester-linked auxiliaries are:
-
Basic Hydrolysis: Using alkali metal hydroxides like LiOH, NaOH, or KOH in a mixture of aqueous and organic solvents (e.g., THF/water or methanol/water).
-
Reductive Cleavage: Employing reducing agents such as LiAlH₄ or LiBH₄ to directly yield the primary alcohol.
-
Transesterification: Reacting with an alcohol in the presence of an acid or base catalyst to form a different ester and release the chiral auxiliary.
Q2: Can the (2S)-3,3-dimethyl-2-butanol auxiliary be recovered and reused?
A2: Yes, a key advantage of chiral auxiliaries is their potential for recovery and reuse, which is economically and environmentally beneficial.[5][6] After cleavage, the auxiliary can be separated from the product through standard purification techniques like distillation or chromatography.
Q3: Are there any known side reactions to be aware of during the removal of this auxiliary under acidic conditions?
A3: Yes, under strong acidic conditions, particularly at elevated temperatures, 3,3-dimethyl-2-butanol can undergo dehydration.[7][8] This elimination reaction can lead to the formation of alkenes, which may complicate the purification of both the desired product and the recovered auxiliary.
Experimental Protocols and Data
Comparative Table of Cleavage Methods for Ester-Linked Auxiliaries
| Cleavage Method | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Basic Hydrolysis | LiOH, THF/H₂O, 0°C to RT | 70-95% | High yielding, common reagents | Can cause epimerization with sensitive substrates |
| Reductive Cleavage | LiAlH₄, THF, 0°C | 80-98% | Direct conversion to alcohol, high yielding | Reduces other functional groups, requires careful quenching |
| Transesterification | NaOMe, MeOH, RT | 75-90% | Mild conditions, useful for base-sensitive substrates | May require an additional step to obtain the carboxylic acid |
| Lewis Acid-Assisted | TiCl₄, CH₂Cl₂ | Variable | Can be mild, useful for specific substrates | Stoichiometric Lewis acid required, potential for side reactions |
Step-by-Step Protocol: Mild Hydrolytic Cleavage using LiOH/H₂O₂
This protocol is adapted for substrates where epimerization is a concern.[3][4]
-
Dissolution: Dissolve the substrate (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0°C.
-
Reagent Addition: Add a pre-cooled aqueous solution of hydrogen peroxide (4 equivalents, 30% w/w), followed by an aqueous solution of lithium hydroxide (2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Workup: Acidify the mixture with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Workflow
Diagram: Decision Tree for Selecting a Cleavage Method
Sources
Technical Support Center: Asymmetric Synthesis Using Chiral Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using chiral alcohols in asymmetric synthesis. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, grounded in mechanistic principles and field-proven insights to help you diagnose and resolve issues in your experiments.
General Troubleshooting Workflow
Before delving into specific problems, it's crucial to adopt a systematic approach to troubleshooting. An unexpected result in asymmetric synthesis is rarely due to a single isolated factor. The following workflow provides a logical pathway for diagnosing issues, from initial observation to resolution.
Caption: A general workflow for troubleshooting asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific pitfalls in a question-and-answer format, providing both the underlying cause and actionable solutions.
Section 1: Poor Enantioselectivity or Diastereoselectivity
Q1: My reaction is resulting in a low enantiomeric excess (ee). What are the common causes and how can I fix it?
A low enantiomeric excess (ee) is a frequent issue that can arise from multiple sources. The key is to systematically investigate potential causes, from the catalyst's environment to competing reaction pathways.[1]
-
Cause 1: Non-Catalytic Background Reaction. The achiral reagent (e.g., a reducing agent like borane) may be reacting with the substrate without the influence of the chiral catalyst.[1] This uncatalyzed reaction produces a racemic product, which erodes the overall ee.
-
Solution: Lower the reaction temperature to slow down the uncatalyzed background reaction, which typically has a higher activation energy than the catalyzed pathway. Additionally, ensure slow addition of the achiral reagent to maintain a low instantaneous concentration, favoring the faster, catalyzed reaction.
-
-
Cause 2: Catalyst Deactivation or Impurity. The chiral catalyst may be impure, deactivated by moisture or oxygen, or used in an insufficient amount. Trace impurities in commercially available reagents can also interfere with catalysis. For instance, borohydride species in borane solutions can lead to non-selective reductions in CBS reactions.[2]
-
Solution:
-
Verify Catalyst Loading: Ensure the correct catalytic amount is used (typically 5-20 mol%).[3]
-
Ensure Anhydrous Conditions: Dry solvents rigorously and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves is necessary for reactions like the Sharpless epoxidation.[4]
-
Check Catalyst Purity: If possible, purify the catalyst before use (e.g., recrystallization). For CBS reductions, use high-purity borane sources or reagents known to have minimal borohydride contamination.[2][5]
-
-
-
Cause 3: Incorrect Reagent Stoichiometry. In reactions like the Sharpless epoxidation, the precise stoichiometry between the titanium isopropoxide and the chiral diethyl tartrate (DET) ligand is critical for the formation of the active catalytic species.[6]
-
Solution: Carefully measure and add reagents in the correct order as specified by the protocol. For the Sharpless catalyst, pre-formation of the titanium-tartrate complex before adding the substrate and oxidant is crucial.
-
-
Cause 4: Racemization. The desired chiral product might be racemizing under the reaction or workup conditions. This is particularly problematic for products with acidic or basic functional groups or those prone to enolization.
-
Solution: Analyze the ee at different time points during the reaction to see if it decreases over time. If racemization is suspected, modify the workup to be milder (e.g., use buffered solutions, avoid high temperatures).
-
Q2: I'm observing poor diastereoselectivity when using a chiral alcohol as an auxiliary. What factors should I investigate?
When a chiral alcohol is used as a covalently bonded auxiliary, it is meant to direct the stereochemistry of a new chiral center, creating diastereomers in unequal amounts.[7][8] Poor diastereoselectivity points to a failure in this stereochemical control.
-
Cause 1: Insufficient Steric or Electronic Bias. The chiral auxiliary may not be providing a strong enough steric or electronic bias to effectively block one face of the reactive intermediate (e.g., an enolate).
-
Solution:
-
Change the Auxiliary: Consider a bulkier or more conformationally rigid chiral auxiliary. A good auxiliary should be easy to install and remove and provide high levels of asymmetric induction.[7]
-
Modify the Substrate: Sometimes, modifying a substituent on the substrate can enhance the steric differentiation directed by the auxiliary.
-
-
-
Cause 2: Incorrect Enolate Geometry. In reactions like aldol additions, the geometry of the enolate (E vs. Z) can significantly influence the diastereomeric outcome, often rationalized by the Zimmerman-Traxler transition state model.[3]
-
Cause 3: Competing Chelation vs. Non-Chelation Control. In reactions involving metal ions (e.g., Li+, Mg2+, Ti4+), the formation of a chelated intermediate can lock the conformation and lead to one diastereomer. If chelation is weak or absent, a non-chelated, dipole-minimized model (like the Felkin-Ahn model) may predict the outcome.[3]
-
Solution:
-
To favor chelation control , use Lewis acidic metal ions and solvents that don't compete for coordination.
-
To favor non-chelation control , use non-coordinating solvents (like toluene) and reagents with large, non-chelating counter-ions.
-
-
Caption: Key factors controlling diastereoselectivity.
Section 2: Low Yield and Reaction Inefficiency
Q3: The overall yield of my reaction is low. What are the potential reasons?
Low yields can be caused by incomplete reactions, the formation of side products, or loss of product during workup and purification.[10]
-
Cause 1: Incomplete Reaction. The reaction may not be going to completion due to catalyst deactivation, insufficient reaction time, or an unfavorable equilibrium.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR.[10] If the reaction stalls, consider adding more catalyst or reagent. If an equilibrium is the issue, try removing a byproduct (e.g., water) to drive the reaction forward.
-
-
Cause 2: Side Product Formation. The reagents may be participating in undesired reaction pathways. For example, in the Mitsunobu reaction, elimination can be a competing pathway for secondary alcohols.[11] In kinetic resolutions of allylic alcohols, isomerization of the double bond can compete with the desired reaction.[12]
-
Solution: Adjusting reaction conditions can often suppress side reactions. Lowering the temperature is a common strategy. For the Mitsunobu reaction, choosing a nucleophile with an appropriate pKa is crucial to minimize side reactions.[11]
-
-
Cause 3: Product Loss During Workup/Purification. Small, polar, or volatile chiral alcohols can be challenging to extract and purify.[10] Diastereomeric products may also be difficult to separate by standard chromatography.[13][14]
-
Solution: For volatile or water-soluble products, use careful extraction techniques with appropriate solvents and consider methods like azeotropic distillation.[10] For separating diastereomers, derivatization to increase structural differences or the use of specialized chromatography techniques may be necessary.[14][15]
-
Section 3: Issues with Specific Named Reactions
Q4: I'm having trouble with my Corey-Bakshi-Shibata (CBS) reduction. What are the common pitfalls?
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols using an oxazaborolidine catalyst.[5]
-
Pitfall 1: Moisture Sensitivity. The CBS catalyst and the borane reducing agent are highly sensitive to moisture. Water can hydrolyze the catalyst and the borane, leading to low yield and low ee.[5]
-
Solution: The reaction must be conducted under strictly anhydrous conditions using dried solvents and glassware, under an inert atmosphere.
-
-
Pitfall 2: Impure Borane Source. As mentioned in Q1, commercially available BH3•THF solutions can contain borohydride impurities that cause a non-selective background reduction, lowering the ee.[2]
-
Solution: Use freshly prepared or high-purity BH3•THF or consider using BH3•SMe2, which is often more stable and pure.
-
-
Pitfall 3: Incorrect Stoichiometry. The mechanism involves coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone.[16] The stoichiometry between these three components is critical.
-
Solution: Use the catalyst in sub-stoichiometric amounts (5-10 mol%) and the borane in slight excess relative to the ketone. The ketone should be added slowly to the pre-formed catalyst-borane complex.
-
Q5: My Sharpless Asymmetric Epoxidation is giving poor results. What should I check?
This reaction is highly reliable for producing 2,3-epoxyalcohols from allylic alcohols but requires careful attention to detail.[4]
-
Pitfall 1: Substrate is not an Allylic Alcohol. The directing effect of the hydroxyl group is essential for both reactivity and stereoselectivity. The reaction does not work for unfunctionalized olefins.[4]
-
Solution: Ensure your substrate is a primary or secondary allylic alcohol.
-
-
Pitfall 2: Inactive Catalyst ("Catalyst Poisoning"). The titanium catalyst is a strong Lewis acid and can be inhibited by other coordinating functional groups in the substrate or impurities in the solvent.
-
Solution: Protect other Lewis basic functional groups (amines, thiols) in the substrate if possible. Ensure all reagents and solvents are pure and dry. The presence of 3Å molecular sieves is crucial to scavenge water.[4]
-
-
Pitfall 3: Catalyst Turnover Issues. While catalytic, the reaction can sometimes be slow.
-
Solution: The reaction is typically run at low temperatures (-20 °C) to maximize enantioselectivity. Ensure the temperature is maintained. If the reaction is sluggish, check the quality of the tert-butyl hydroperoxide (TBHP), as old solutions can degrade.
-
Q6: I'm getting unexpected side products or retention of configuration in my Mitsunobu reaction. Why is this happening?
The Mitsunobu reaction is renowned for converting primary and secondary alcohols to a variety of functional groups, typically with clean inversion of stereochemistry (Sₙ2).[17] Deviations from this outcome point to mechanistic complications.
-
Pitfall 1: Poor Atom Economy and Purification Issues. The classical Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[11]
-
Solution: Several modern variations aim to simplify purification, such as using polymer-bound reagents or modified phosphines that allow for easier removal of byproducts.
-
-
Pitfall 2: Racemization or Retention of Configuration. While inversion is the norm, racemization can occur if the intermediate alkoxyphosphonium salt has a long enough lifetime to undergo Sₙ1-type dissociation, especially with sterically hindered alcohols or substrates that can form stabilized carbocations.
-
Solution: Use less sterically hindered reagents if possible. Running the reaction at lower temperatures can sometimes disfavor the Sₙ1 pathway.
-
-
Pitfall 3: Elimination Side Products. For secondary alcohols, E2 elimination can compete with the Sₙ2 substitution, leading to alkene byproducts.
-
Solution: This is often substrate-dependent. If elimination is a major issue, alternative methods for activating the alcohol (e.g., conversion to a sulfonate) may be necessary.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for a Trial CBS Reduction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: Under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Add borane-dimethyl sulfide complex (BH3•SMe2, 1.1 eq) dropwise to the catalyst solution while maintaining the temperature below 5 °C. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Dissolve the prochiral ketone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purification & Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[13]
Appendix B: Data Tables
Table 1: Comparison of Common Chiral Auxiliaries Derived from Alcohols
| Chiral Auxiliary Class | Common Examples | Typical Applications | Advantages | Disadvantages |
| Oxazolidinones | Evans' Auxiliaries | Aldol, Alkylation, Acylation | High diastereoselectivity, reliable, well-studied.[7] | Requires stoichiometric use, multi-step installation/removal.[7] |
| Camphorsultams | Oppolzer's Sultams | Diels-Alder, Conjugate Addition | Highly crystalline derivatives aid purification, excellent stereocontrol. | Can be expensive, removal sometimes requires harsh conditions. |
| 8-Phenylmenthol | (1R,2S,5R)-8-Phenylmenthol | Asymmetric ester enolate reactions | Good facial shielding, often recoverable. | Both enantiomers not readily available. |
References
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Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved January 25, 2026, from [Link]
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University of York. (n.d.). Asymmetric Synthesis. Retrieved January 25, 2026, from [Link]
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Paul, C. E., & Hollmann, F. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Enantioselective synthesis. Retrieved January 25, 2026, from [Link]
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Anonymous. (n.d.). Asymmetric-Synthesis. Retrieved January 25, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 25, 2026, from [Link]
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Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved January 25, 2026, from [Link]
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McCarthy, S. M., & Rzepa, H. S. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules. Retrieved January 25, 2026, from [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved January 25, 2026, from [Link]
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Hoye, T. R., et al. (2004). Kinetic resolutions of chiral unsaturated alcohols that cannot be resolved efficiently via enantioselective epoxidation. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved January 25, 2026, from [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
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IIT Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. Retrieved January 25, 2026, from [Link]
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ChemoSpecific. (2025, September 29). CBS Reduction/Jocic-Reeve Reaction - Solution Series: Question 35. YouTube. Retrieved January 25, 2026, from [Link]
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Michigan State University. (n.d.). Asymmetric Induction. Retrieved January 25, 2026, from [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 25, 2026, from [Link]
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Pearson. (n.d.). Sharpless Epoxidation Explained. Retrieved January 25, 2026, from [Link]
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Organic Chemistry Mechanism. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. Retrieved January 25, 2026, from [Link]
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Brown, H. C., & Ramachandran, P. V. (1995). Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes. Canadian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
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Kaib, P. S. J., et al. (2020). The Size-Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition. Retrieved January 25, 2026, from [Link]
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Tsunoda, T., et al. (2023). Iterative Assembly of Chiral Alcohols Utilizing CMMP-Mediated Mitsunobu Reactions. Molecules. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 25, 2026, from [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved January 25, 2026, from [Link]
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Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved January 25, 2026, from [Link]
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da Silva, A. B. F., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Retrieved January 25, 2026, from [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Retrieved January 25, 2026, from [Link]
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Sun, Z., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved January 25, 2026, from [Link]
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Kannappan, V. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Retrieved January 25, 2026, from [Link]
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Kumar, R., & Singh, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity. Retrieved January 25, 2026, from [Link]
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Fülöp, F., et al. (2007). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Tetrahedron: Asymmetry. Retrieved January 25, 2026, from [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 25, 2026, from [Link]
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ChemoSpecific. (2020, June 10). Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled!. YouTube. Retrieved January 25, 2026, from [Link]
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Orgo Made Easy. (2018, February 11). The Mitsunobu Reaction Made Easy! CH204 - Organic Chemistry 2 Boston University. YouTube. Retrieved January 25, 2026, from [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. ResearchGate. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. Retrieved January 25, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Purity of (2S)-3,3-Dimethyl-2-Butanol
Introduction: The Analytical Challenge of Small Chiral Alcohols
(2S)-3,3-dimethyl-2-butanol, also known as pinacolyl alcohol, is a chiral building block whose enantiomeric purity is critical in asymmetric synthesis and the development of specialized chemical agents.[1] Ensuring the stereochemical integrity of such precursors is a cornerstone of modern drug development and materials science. The task of resolving and quantifying the enantiomers of small, aliphatic alcohols like 3,3-dimethyl-2-butanol presents a unique set of analytical challenges for chromatographers.
The molecule's small size, high volatility, conformational flexibility, and, most notably, its lack of a UV chromophore render standard HPLC methods ineffective.[2][3] This guide provides a comprehensive, experience-driven framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of (2S)-3,3-dimethyl-2-butanol. We will compare and contrast various strategic choices, from the chiral stationary phase (CSP) to the detection technology, grounding our recommendations in established chromatographic principles and supporting data.
Pillar 1: Comparative Analysis of Chiral Stationary Phases (CSPs)
The heart of any chiral separation is the CSP.[4] The selection process is an empirical one, guided by an understanding of the potential intermolecular interactions between the analyte and the chiral selector. For a small, neutral molecule like 3,3-dimethyl-2-butanol, the primary interactions will be hydrogen bonding (via the hydroxyl group) and steric effects.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most versatile and widely successful for a broad range of chiral compounds, including alcohols.[5] Their chiral recognition mechanism arises from the complex helical structure of the polysaccharide chains, which creates chiral grooves and cavities. Enantiomers fit differently into these cavities, leading to differential retention.
Table 1: Comparison of Recommended CSPs for Small Alcohol Separation
| Chiral Stationary Phase (CSP) Class | Example Columns | Primary Recognition Mechanism | Advantages | Disadvantages |
| Amylose Carbamate Derivatives | CHIRALPAK® IA, IG | Hydrogen bonding, steric inclusion, dipole-dipole interactions within chiral grooves. | High success rate for a wide range of compounds, excellent resolving power, robust immobilized versions available.[6] | Can be sensitive to mobile phase composition. |
| Cellulose Carbamate Derivatives | CHIRALCEL® OD, OJ | Similar to amylose, but with a different helical structure offering complementary selectivity. | Often provides baseline separation when amylose phases do not, widely referenced in literature.[5] | Coated versions have limitations on solvent compatibility.[6] |
| Cyclodextrin-Based Phases | CYCLOBOND™ | Inclusion complexation, where one enantiomer fits better into the "chiral bucket" of the cyclodextrin.[4][7] | Effective for specific classes of molecules, particularly those with aromatic rings that can enter the cavity. | Lower general success rate for small, flexible aliphatic compounds compared to polysaccharides. |
Expert Rationale: For 3,3-dimethyl-2-butanol, polysaccharide-based CSPs are the logical starting point. The hydroxyl group and the bulky tert-butyl group are the key handles for chiral recognition. An initial screening of both an amylose-based (e.g., CHIRALPAK IA) and a cellulose-based (e.g., CHIRALCEL OD-H) column is the most efficient strategy to find a suitable separation.
Pillar 2: A Step-by-Step Guide to Method Development & Validation
A structured, logical workflow is essential for efficient method development. This process can be broken down into four distinct phases.
Phase 1: Initial Screening and Column Selection
The first step is to screen the selected CSPs with a set of standard mobile phases to identify the most promising candidate for optimization. Normal-phase chromatography, utilizing alkane/alcohol mixtures, is typically the most successful mode for separating polar analytes on polysaccharide CSPs.[8][9]
-
Column Selection:
-
Column 1: CHIRALPAK® IA (or similar amylose-based phase)
-
Column 2: CHIRALCEL® OD-H (or similar cellulose-based phase)
-
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3,3-dimethyl-2-butanol in the initial mobile phase.
-
Screening Mobile Phases:
-
Condition A: 90:10 (v/v) n-Hexane / Isopropanol (IPA)
-
Condition B: 80:20 (v/v) n-Hexane / Isopropanol (IPA)
-
Condition C: 95:5 (v/v) n-Hexane / Ethanol (EtOH)
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RID)
-
Injection Volume: 10 µL
-
-
Evaluation: Assess the chromatograms for any sign of peak separation (resolution, Rs). The goal is to identify the column/mobile phase combination that yields the best initial separation for further optimization.
Phase 2: Mobile Phase Optimization
Once a promising CSP and mobile phase system are identified, the next step is to fine-tune the mobile phase composition to maximize resolution while maintaining a reasonable analysis time. The concentration and type of alcohol modifier are the most critical parameters.[9]
-
Effect of Alcohol Concentration: Decreasing the percentage of the alcohol modifier (e.g., IPA or EtOH) generally increases retention and often improves resolution, as it enhances the hydrogen bonding interactions between the analyte and the CSP. However, this also leads to longer run times and broader peaks.
-
Effect of Alcohol Type: Different alcohols can alter the selectivity of the separation.[5] Ethanol, being more polar, often provides stronger interactions than isopropanol. A systematic evaluation of both is recommended.
Table 2: Hypothetical Mobile Phase Optimization Data (CHIRALPAK® IA)
| Mobile Phase (n-Hexane / Modifier) | Modifier | % Modifier | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| 95 / 5 | IPA | 5% | 12.5 | 13.8 | 1.8 |
| 90 / 10 | IPA | 10% | 8.2 | 8.8 | 1.4 |
| 85 / 15 | IPA | 15% | 6.1 | 6.5 | 1.1 |
| 95 / 5 | EtOH | 5% | 10.1 | 11.5 | 2.1 |
| 90 / 10 | EtOH | 10% | 7.0 | 7.7 | 1.7 |
Phase 3: The Detection Strategy - Overcoming the Lack of a Chromophore
3,3-dimethyl-2-butanol does not possess a UV-absorbing chromophore, making UV detection impractical. The two primary alternatives are Refractive Index Detection (RID) and derivatization.
Table 3: Comparison of Detection Strategies
| Detection Method | Principle | Advantages | Disadvantages |
| Refractive Index (RID) | Measures the difference in refractive index between the mobile phase and the analyte eluting from the column.[10] | Universal detector for non-chromophoric compounds, simple, direct analysis.[2][3] | Lower sensitivity than UV, incompatible with gradient elution, sensitive to temperature and pressure fluctuations.[11] |
| Pre-column Derivatization | The analyte is chemically reacted to attach a UV-absorbing tag (e.g., a benzoyl or naphthoyl group) to the hydroxyl moiety. | Enables use of highly sensitive UV detection, potentially improves chromatographic separation. | Adds an extra step to sample preparation, requires validation of the derivatization reaction, potential for side reactions. |
Expert Recommendation: For routine quality control and enantiomeric purity determination, Refractive Index Detection (RID) is the superior choice. Its simplicity and directness avoid the complexities and potential artifacts of a derivatization step. While less sensitive, it is typically more than adequate for determining the ratio of enantiomers in a bulk sample.
Phase 4: Method Validation (ICH Q2(R1) Framework)
Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]
-
Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.
-
Protocol: Inject the (2S)-enantiomer, the racemate, and a placebo (mobile phase). The method is specific if the peak for the (R)-enantiomer is absent in the (2S)-enantiomer sample and baseline resolution is achieved in the racemate.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the racemate (e.g., from 0.1 mg/mL to 2.0 mg/mL). Plot the peak area against the concentration for each enantiomer. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[14]
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Prepare samples of the (2S)-enantiomer spiked with known amounts of the (R)-enantiomer (e.g., 0.5%, 1.0%, 2.0%). The accuracy is expressed as the percent recovery of the spiked amount.
-
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.
-
Protocol: For repeatability, inject one sample six times. For intermediate precision, have a different analyst repeat the test on a different day with a different instrument. The relative standard deviation (%RSD) should typically be ≤ 2.0%.[15]
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with suitable precision and accuracy.
-
Protocol: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Alternative Methodologies: Chiral Gas Chromatography (GC)
Given the volatility of 3,3-dimethyl-2-butanol, Chiral Gas Chromatography (GC) is a powerful and often preferred alternative to HPLC.[16]
Table 4: HPLC vs. GC for Enantiomeric Purity of 3,3-Dimethyl-2-Butanol
| Feature | Chiral HPLC with RID | Chiral GC with FID |
| Principle | Liquid-phase separation on a chiral stationary phase. | Gas-phase separation on a chiral capillary column.[17] |
| Stationary Phase | Polysaccharide derivatives. | Cyclodextrin derivatives (e.g., β-DEX).[18] |
| Detector | Refractive Index (RID). | Flame Ionization (FID). |
| Speed | Typically longer run times (5-20 min). | Typically faster run times (<10 min). |
| Sensitivity | Moderate. | High. |
| Sample Prep | Simple dissolution. | Simple dissolution. Direct injection of alcohol is possible.[19] |
| Robustness | High. | High; potential for column bleed at high temperatures. |
Expert Insight: If both HPLC and GC systems are available, Chiral GC should be strongly considered.[20] It often provides faster analysis times and higher efficiency for volatile, small molecules. However, Chiral HPLC remains a highly robust and accessible technique, and the method development principles outlined in this guide provide a reliable path to a validated method.
Conclusion
Developing a method for the enantiomeric purity of (2S)-3,3-dimethyl-2-butanol requires a systematic approach that addresses the molecule's specific chemical properties. A strategy centered on screening polysaccharide-based chiral stationary phases with normal-phase alkane/alcohol mobile phases, coupled with Refractive Index Detection, is the most direct and reliable path to success. By following a logical workflow of screening, optimization, and rigorous validation according to ICH guidelines, researchers can establish a trustworthy and accurate method. While Chiral GC presents a compelling alternative, the principles of Chiral HPLC offer a universally applicable and robust solution for ensuring the stereochemical quality of this important chiral building block.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
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What are the applications of refractive index detector in HPLC analysis?. ResearchGate. [Link]
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Dehydration of 3,3-Dimethyl-2-butanol: Major Product Analysis. NoMoreClass. [Link]
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Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]
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Analytical Method Development Approach When Compounds Don't Have UV Chromophore. LinkedIn. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
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Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical Formulations and Biological Fluids. SciSpace. [Link]
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3,3-Dimethyl-2-butanol. PubChem. [Link]
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Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. [Link]
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3,3-Dimethyl-2-butanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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A Senior Application Scientist's Guide to the Validation of Absolute Configuration for (2S)-3,3-dimethyl-2-butanol Derivatives
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules such as (2S)-3,3-dimethyl-2-butanol and its derivatives, which possess a stereogenic center, the assignment of the absolute configuration is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering field-proven insights and experimental protocols to aid researchers in making informed decisions for their specific applications.
The Imperative of Absolute Configuration in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The spatial arrangement of atoms around a chiral center dictates how a molecule interacts with the chiral environment of biological systems, such as enzyme active sites and receptors. Therefore, unambiguous validation of the absolute configuration of a chiral compound like (2S)-3,3-dimethyl-2-butanol is paramount for understanding its structure-activity relationship (SAR) and ensuring the development of safe and effective therapeutics.
A Comparative Analysis of Key Validation Methodologies
The determination of absolute configuration can be approached through several powerful analytical techniques, each with its own set of principles, advantages, and limitations.[][3] The choice of method is often dictated by the physical properties of the sample, the available instrumentation, and the stage of the research or development process.
X-Ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining the absolute configuration of a molecule.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
Causality Behind the Choice: When a high-quality single crystal of a (2S)-3,3-dimethyl-2-butanol derivative can be obtained, XRD provides the most direct and reliable assignment of absolute configuration, often without the need for comparison to other known compounds.[4][5]
Self-Validating System: The internal consistency of the crystallographic data and the resulting structural model, along with statistical parameters like the Flack parameter, provide a high degree of confidence in the assigned configuration.
Limitations: The primary bottleneck of this technique is the requirement for a suitable single crystal, which can be challenging to grow, especially for oils or amorphous solids.[1] Furthermore, for molecules containing only light atoms (C, H, O, N), the determination of absolute configuration can be more difficult.[4]
NMR-Based Methods: Elucidating Configuration in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful solution-state methods for determining absolute configuration, which is particularly advantageous when crystallization is not feasible.[]
Mosher's method is a widely used NMR technique that involves the derivatization of a chiral secondary alcohol, such as a (2S)-3,3-dimethyl-2-butanol derivative, with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][7] This reaction creates a pair of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra.[6]
Causality Behind the Choice: This method is chosen for its sensitivity and the wealth of structural information it provides. By preparing both the (R)- and (S)-MTPA esters of the alcohol, a comparative analysis of the ¹H NMR chemical shifts of the protons near the newly formed ester linkage allows for the deduction of the absolute configuration of the original alcohol.[7] The anisotropic effect of the phenyl group in the MTPA moiety leads to predictable shielding and deshielding of nearby protons in the two diastereomers.[8]
Self-Validating System: The consistency of the chemical shift differences (Δδ = δS - δR) across multiple protons in the molecule provides a robust validation of the assigned configuration.
Experimental Workflow: Mosher's Ester Analysis
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A Technical Guide to Chiral Alcohols in Asymmetric Synthesis: A Comparative Analysis of (2S)-3,3-dimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral alcohols are a cornerstone of asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, or building blocks to guide the formation of single enantiomers. This guide provides an in-depth technical comparison of (2S)-3,3-dimethyl-2-butanol, a sterically hindered chiral alcohol, with other widely utilized chiral alcohols such as menthol derivatives, simple acyclic alcohols, and pantolactone. We will delve into the mechanistic principles that govern their stereodirecting influence and present available experimental data to offer a clear, objective comparison of their performance in key synthetic transformations.
The Role of Steric Hindrance and Conformational Rigidity in Chiral Induction
The efficacy of a chiral alcohol as a chiral auxiliary is fundamentally linked to its ability to create a biased steric environment around a prochiral center. This bias forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. The tert-butyl group of (2S)-3,3-dimethyl-2-butanol plays a crucial role in this regard, offering a significant steric shield that can effectively control the trajectory of reactants.
The general principle of employing a chiral auxiliary involves its temporary incorporation into a substrate, directing a stereoselective transformation, and its subsequent removal to yield the desired enantiomerically enriched product. The auxiliary should ideally be recoverable for reuse.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Performance in Asymmetric Reactions
The selection of a chiral auxiliary is often dictated by the specific reaction and substrate. Here, we compare the performance of (2S)-3,3-dimethyl-2-butanol with other common chiral alcohols in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
While direct comparative studies are limited, the diastereoselectivity of alkylation reactions is highly dependent on the steric bulk of the chiral auxiliary. For instance, in the alkylation of N-acyl oxazolidinones, a well-established class of chiral auxiliaries, the diastereomeric ratio is typically high.[2] The bulky tert-butyl group of (2S)-3,3-dimethyl-2-butanol, when incorporated into an ester enolate, is expected to provide a high degree of facial shielding, comparable to or potentially exceeding that of less hindered auxiliaries like (R)- or (S)-2-butanol.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Alkylation | N-propionyl derivative | Benzyl bromide | >99:1 | 95 | [2] |
| (-)-8-Phenylmenthol | Alkylation | Glyoxylate derivative | Various electrophiles | High d.e. reported | - | [3] |
The effectiveness of menthol-derived auxiliaries, particularly the more sterically demanding 8-phenylmenthol, has been well-documented.[3] The rigid cyclohexane framework, combined with the bulky phenyl group, creates a highly effective chiral environment.
Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for constructing carbon-carbon bonds and creating new stereocenters. The stereochemical outcome is governed by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. The Zimmerman-Traxler model, which proposes a six-membered chair-like transition state, is often used to rationalize the observed diastereoselectivity.[4]
The choice of chiral auxiliary can significantly influence the diastereoselectivity of the aldol reaction. For example, Evans oxazolidinones are known to provide excellent stereocontrol in boron-mediated aldol reactions.[5] The bulky substituent on the oxazolidinone ring directs the approach of the aldehyde.
Caption: Models for predicting stereoselectivity in aldol reactions.
The large tert-butyl group of (2S)-3,3-dimethyl-2-butanol is anticipated to exert strong stereocontrol in aldol reactions of its corresponding ester enolates, likely favoring the formation of one diastereomer to a high degree.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Menthol-based auxiliaries have been successfully employed in asymmetric Diels-Alder reactions. The diastereoselectivity is influenced by the steric hindrance of the auxiliary and the Lewis acid used to catalyze the reaction. For instance, acrylates derived from (-)-8-phenylmenthol exhibit high levels of diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions.[3]
While specific data for (2S)-3,3-dimethyl-2-butanol in Diels-Alder reactions is not prevalent in the literature, its steric profile suggests it could be a highly effective chiral auxiliary for this transformation.
Alternative Chiral Alcohols in Synthesis
A diverse array of chiral alcohols are utilized in asymmetric synthesis, each with its own advantages.
-
(-)-Menthol and its Derivatives: Derived from the chiral pool, these are readily available and have been extensively studied.[6] The rigid cyclohexane scaffold provides a predictable platform for stereochemical control. More sterically demanding derivatives like 8-phenylmenthol often lead to higher diastereoselectivities.[3]
-
(R)- and (S)-2-Butanol: These represent simpler, acyclic chiral alcohols. While less sterically demanding than (2S)-3,3-dimethyl-2-butanol, they can still provide moderate to good levels of stereoselectivity in certain applications.
-
Pantolactone: This chiral building block, also from the chiral pool, is a versatile starting material for the synthesis of various chiral molecules.[7] Its rigid lactone structure can be exploited to control stereochemistry in subsequent transformations.
Experimental Protocols
General Procedure for the Preparation of a Chiral Ester from (2S)-3,3-dimethyl-2-butanol
This protocol describes the esterification of a carboxylic acid with (2S)-3,3-dimethyl-2-butanol, a necessary first step for its use as a chiral auxiliary in reactions such as alkylations and aldol additions.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
(2S)-3,3-dimethyl-2-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), (2S)-3,3-dimethyl-2-butanol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ester.
Caption: Experimental workflow for the synthesis of a chiral ester.
Conclusion
(2S)-3,3-dimethyl-2-butanol, with its sterically demanding tert-butyl group, presents a compelling option as a chiral auxiliary for a range of asymmetric transformations. While direct comparative experimental data against other common chiral alcohols is not extensively documented in the readily available literature, its structural features suggest it has the potential to induce high levels of diastereoselectivity, particularly in reactions where steric bulk is a key determinant of the stereochemical outcome.
The choice of a chiral alcohol in asymmetric synthesis is a nuanced decision that depends on the specific reaction, substrate, and desired product. While established auxiliaries like menthol derivatives and Evans oxazolidinones have a wealth of supporting data, the exploration of sterically hindered alcohols like (2S)-3,3-dimethyl-2-butanol offers promising avenues for the development of new and highly selective asymmetric methodologies. Further research directly comparing its performance with other auxiliaries in benchmark reactions would be invaluable to the synthetic community.
References
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PubChem. 3,3-Dimethyl-2-butanol. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. Asymmetric Synthesis of Pantolactone: Recent Advances. [Link]
-
ResearchGate. Diastereoselective reactions of enolates. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
NIH. Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
-
Medium. Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. [Link]
-
NIH. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. [Link]
-
Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Research Journal of Pharmacy and Technology. Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. [Link]
-
ResearchGate. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. [Link]
-
Sci-Hub. The ester dienolate[1][3]-Wittig rearrangement. Diastereoselective synthesis of 2,3-dialkenyl-substituted 2-hydroxy-γ-lactones. [Link]
-
MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]
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A Senior Application Scientist's Guide to Characterizing Products of (2S)-3,3-dimethyl-2-butanol
For researchers, medicinal chemists, and professionals in drug development, the synthesis and characterization of chiral molecules are paramount. (2S)-3,3-dimethyl-2-butanol, a chiral secondary alcohol, serves as a valuable starting material for synthesizing a variety of chiral compounds. The stereochemistry of this starting material necessitates a robust analytical framework to characterize the resulting products, ensuring structural integrity, and, most critically, stereochemical purity.
This guide provides an in-depth comparison of analytical techniques for characterizing products derived from (2S)-3,3-dimethyl-2-butanol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each analytical workflow is a self-validating system.
Common Synthetic Pathways and Potential Products
Understanding the expected products from common reactions of (2S)-3,3-dimethyl-2-butanol is the first step in selecting the appropriate analytical techniques. The bulky tert-butyl group significantly influences the regioselectivity and stereoselectivity of these reactions.
A. Acid-Catalyzed Dehydration
Dehydration of alcohols is a classic elimination reaction that yields alkenes. In the case of 3,3-dimethyl-2-butanol, this reaction is particularly interesting due to the potential for carbocation rearrangements.[1][2][3][4][5] The process begins with the protonation of the hydroxyl group, which then leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[1]
-
Direct Elimination Product: 3,3-dimethyl-1-butene (minor product).
-
Rearrangement Products: 2,3-dimethyl-2-butene (major product, Zaitsev's rule) and 2,3-dimethyl-1-butene (minor product).[1][2]
The mixture of these volatile alkene isomers necessitates a high-resolution separation technique for accurate quantification.
Caption: General analytical workflow for product characterization.
Comparison of Primary Analytical Techniques
| Technique | Primary Information | Key Advantages | Key Limitations | Best For... |
| NMR Spectroscopy | Detailed structural information (C-H framework), stereochemical relationships (diastereomers). [6][7] | Non-destructive, provides unambiguous structural data. | Lower sensitivity than MS, enantiomers are indistinguishable without chiral additives. [8][9] | Confirming the primary structure of all reaction products. |
| GC-MS | Separation of volatile components, molecular weight, and fragmentation patterns for identification. [10][11] | High sensitivity, excellent for separating complex mixtures, library matching for identification. | Sample must be volatile and thermally stable. [12] | Analyzing the product mixture from dehydration reactions. |
| Chiral HPLC | Separation and quantification of enantiomers and diastereomers. [13][14][15][16][17] | Broad applicability to a wide range of compounds, excellent resolution. [13] | Can be time-consuming to develop methods. | Determining the enantiomeric excess of esterification products. |
| Chiral GC | Separation and quantification of volatile enantiomers. [18][19] | High resolution, small sample size required. [12] | Limited to volatile and thermally stable compounds. | Determining the enantiomeric excess of chiral alcohols or their volatile derivatives. |
| Polarimetry | Measures the optical rotation of a bulk sample. [12] | Fast and simple for determining the net optical rotation. | Unreliable for accurate enantiomeric excess determination on its own, requires pure sample. [20] | A quick check for optical activity and to complement chromatography data. [21] |
| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C=C). [11] | Fast, simple, and provides a quick confirmation of reaction success (e.g., disappearance of -OH band). | Provides limited structural information, not suitable for complex mixtures. | Confirming the conversion of alcohol to ketone in an oxidation reaction. |
Detailed Methodologies & Protocols
The following protocols are illustrative examples. Researchers should optimize these based on their specific instrumentation and product characteristics.
Protocol 1: GC-MS Analysis of Dehydration Products
This method is designed to separate and identify the alkene isomers produced from the dehydration of (2S)-3,3-dimethyl-2-butanol.
Rationale: Gas chromatography is ideal for separating the volatile alkene products. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
1. Instrumentation & Column:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column: A mid-polarity column like an Rtx-624 or a non-polar DB-5 column (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable. [22]* 2. Sample Preparation:
-
Take a 1 µL aliquot of the crude reaction mixture (after workup) and dilute with 1 mL of a suitable solvent like dichloromethane or hexane.
-
-
3. GC Conditions:
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (to avoid column overload).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230°C.
-
-
5. Data Analysis:
-
Identify peaks corresponding to the expected products by comparing their retention times and mass spectra to known standards or library data (e.g., NIST). The molecular ion peak for all isomers will be at m/z 84.2.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
This protocol is suitable for determining the enantiomeric excess of a chiral product, such as an ester derived from (2S)-3,3-dimethyl-2-butanol.
Rationale: Chiral HPLC with a polysaccharide-based chiral stationary phase (CSP) is the gold standard for separating enantiomers. [14]The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times.
-
1. Instrumentation & Column:
-
HPLC system with a UV detector.
-
Column: Chiralcel OD-H or Chiralpak AD-H (or similar polysaccharide-based column).
-
-
2. Mobile Phase Selection:
-
A common mobile phase for normal-phase separation on these columns is a mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). [14]The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).
-
-
3. HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Dependent on the chromophore in the molecule (e.g., 254 nm if a phenyl group is present). If the product lacks a strong chromophore, derivatization or a detector like a Refractive Index (RI) detector may be necessary.
-
-
4. Sample Preparation:
-
Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
5. Data Analysis:
-
Inject a racemic standard of the product to identify the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula:
-
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
-
Decision Framework for Technique Selection
Choosing the right analytical tool is crucial for efficiency and accuracy. This decision tree provides a logical pathway for selecting the appropriate technique.
Caption: Decision tree for selecting analytical techniques.
Conclusion
The characterization of products from (2S)-3,3-dimethyl-2-butanol requires a thoughtful, multi-technique approach. While NMR and MS are indispensable for structural elucidation, chromatographic techniques, particularly chiral GC and HPLC, are essential for resolving complex mixtures and quantifying stereochemical purity. By understanding the strengths and limitations of each method and applying them within a logical workflow, researchers can confidently and accurately characterize their synthesized molecules, advancing their work in drug discovery and development.
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- Dehydration of 3,3-Dimethyl-2-butanol: Major Product Analysis. Class 12 Chemistry. (2025).
-
3,3-Dimethyl-2-butanol | C6H14O | CID 10045. PubChem. Available at: [Link]
-
Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. ResearchGate. (2024). Available at: [Link]
-
Rate of formation of 2, 3-dimethyl-2-butanol (343 K). Rates were... ResearchGate. Available at: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. (2025). Available at: [Link]
- Determination of enantiomeric excess. Unknown Source.
-
(PDF) Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. (2025). Available at: [Link]
- JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol. Google Patents.
-
Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]
-
NMR analysis of streoisomer?. ResearchGate. (2018). Available at: [Link]
- When 3,3-dimethyl-2-butanone is reduced, the product is a. 3,3-dimethyl-2-butanene b... Unknown Source.
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Available at: [Link]
-
Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. PubMed. (1997). Available at: [Link]
-
The dehydration of 3,3-dimethyl-2-butanol. ACS Publications. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
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. Please provide step-by-step instructions. brainly.com. (2023). Available at: [Link] -
Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing. (2017). Available at: [Link]
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5.5 Polarimetry. Chemistry LibreTexts. (2019). Available at: [Link]
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The dehydration of 3,3-dimethyl-2-butanol yields three different products. Write equations to... Homework.Study.com. Available at: [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. (2023). Available at: [Link]
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Optical Purity and Enantiomeric Excess. Master Organic Chemistry. (2017). Available at: [Link]
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13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ACS Publications. Available at: [Link]
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Question: Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol gives three alkenes. Chegg. (2014). Available at: [Link]
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GC–MS peak area correlation between 2-methyl butanol and 3-methyl... ResearchGate. Available at: [Link]
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Kinetics of Mixed Ethanol/n-Butanol Esterification of Butyric Acid with Amberlyst 70 and p-Toluene Sulfonic Acid. ResearchGate. (2025). Available at: [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Critical Evaluation of (2S)-3,3-dimethyl-2-butanol Against Established Precedents
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful and reliable strategy to achieve this goal, guiding the formation of new stereocenters with high diastereoselectivity.[1][2] This guide provides an in-depth comparison of two of the most successful and widely utilized classes of chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultams, in the context of asymmetric enolate alkylation. Furthermore, we will critically evaluate the potential of (2S)-3,3-dimethyl-2-butanol, a structurally distinct chiral alcohol, as a viable alternative in this field, while transparently addressing the current state of its documented applications.
The Archetypes of Asymmetric Alkylation: Evans' Oxazolidinones and Oppolzer's Sultams
The seminal work of David A. Evans and Wolfgang Oppolzer in the early 1980s introduced chiral auxiliaries that have since become indispensable tools for synthetic chemists.[3][4] Their respective oxazolidinone and camphor-derived sultam systems offer a robust and predictable platform for a variety of asymmetric transformations, most notably the alkylation of enolates.
Evans' Oxazolidinone Auxiliaries
Derived from readily available amino alcohols, Evans' oxazolidinones are N-acylated to form imides. Deprotonation of the α-proton of the acyl group generates a rigid, chelated Z-enolate, where the metal cation (typically lithium or sodium) is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, in conjunction with the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[5]
Caption: Stereochemical model for Evans' auxiliary-controlled alkylation.
The diastereoselectivity of these reactions is consistently high for a range of electrophiles, as illustrated in the table below.
| Electrophile (R'-X) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | >99:1 |
| Allyl iodide | 98:2[6] |
| Methyl iodide | 95:5 |
| Ethyl iodide | 97:3 |
| Isopropyl iodide | >99:1 |
Data compiled from various sources for the alkylation of N-propionyl oxazolidinones derived from (S)-valinol or (S)-phenylalaninol.
A key advantage of Evans' auxiliaries is the variety of mild methods available for their removal, allowing for the synthesis of chiral carboxylic acids, alcohols, and aldehydes. A widely used method involves hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[3][6] The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl, leading to the formation of the carboxylic acid and recovery of the intact auxiliary.[7][8]
Oppolzer's Sultam Auxiliaries
Oppolzer's auxiliaries are based on the rigid camphor skeleton, with a sultam (cyclic sulfonamide) functionality.[9] Similar to Evans' auxiliaries, N-acylation followed by deprotonation generates a chelated enolate. The stereochemical outcome of alkylation is dictated by the rigid bicyclic framework, which effectively shields one face of the enolate.[10] Computational studies suggest that the stereoselectivity arises from stereoelectronic preferences imparted by the sulfonyl moiety, guiding the electrophile to the exo face of the camphor skeleton.[10]
Caption: Stereochemical model for Oppolzer's sultam-controlled alkylation.
Oppolzer's sultams also provide excellent levels of diastereoselectivity in enolate alkylations.
| Electrophile (R'-X) | Diastereomeric Ratio (d.r.) |
| Allyl bromide | 98:2[11] |
| Methyl iodide | 98:2[11] |
| Ethyl iodide | >99:1 |
| Propargyl bromide | >99:1 |
Data for the alkylation of N-propionyl camphorsultam.
Cleavage of the Oppolzer auxiliary can be achieved under various conditions. Reductive cleavage using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yields the corresponding chiral primary alcohol.[4][9] Hydrolytic methods can also be employed to obtain the carboxylic acid, although care must be taken to avoid N-S bond cleavage.[12]
(2S)-3,3-dimethyl-2-butanol: A Potential but Unproven Auxiliary for Enolate Alkylation
(2S)-3,3-dimethyl-2-butanol, also known as (S)-tert-butyl methyl carbinol, is a chiral secondary alcohol with a sterically demanding tert-butyl group adjacent to the stereocenter. These structural features suggest its potential as a chiral auxiliary. The bulky tert-butyl group could, in principle, create a highly biased steric environment, effectively shielding one face of a prochiral substrate attached through the hydroxyl group.
Despite this structural promise, a comprehensive review of the scientific literature reveals a notable absence of its application as a covalently bound, recoverable chiral auxiliary for asymmetric enolate alkylation in a manner directly comparable to Evans' or Oppolzer's auxiliaries. Its use has been documented in other areas of asymmetric synthesis, primarily as a chiral ligand for metal-catalyzed reactions or as a chiral derivatizing agent. For instance, derivatives of (2S)-3,3-dimethyl-2-butanol have been used in the stereoselective allylation of ketones.[6]
The lack of data for its use in enolate alkylation prevents a direct, data-driven comparison of its performance with the established auxiliaries. To be a viable alternative, several key questions would need to be addressed through experimental investigation:
-
Attachment and Activation: Can carboxylic acids be readily esterified with (2S)-3,3-dimethyl-2-butanol, and can the resulting esters be efficiently deprotonated to form stable enolates?
-
Stereoselectivity: Would the tert-butyl group provide a sufficient and predictable steric bias to induce high diastereoselectivity in the alkylation of the corresponding enolate?
-
Cleavage: Are there mild and efficient methods to cleave the resulting ester to afford the chiral carboxylic acid without racemization, and to recover the (2S)-3,3-dimethyl-2-butanol auxiliary? The cleavage of the sterically hindered tert-butyl ether linkage would likely require specific conditions.
While the potential of (2S)-3,3-dimethyl-2-butanol as a chiral auxiliary for enolate alkylation remains an open question, the proven track record, high diastereoselectivities, and well-established protocols for Evans' oxazolidinones and Oppolzer's sultams solidify their position as the current gold standards in this critical area of asymmetric synthesis.
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example of an asymmetric alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. The mixture is stirred for 15 minutes, and then propanoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. The mixture is stirred for 30 minutes, and then benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary To a solution of the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) at 0 °C, is added 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous sodium sulfite solution. The mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary
This protocol describes a typical asymmetric alkylation using (1S)-(-)-2,10-camphorsultam.
Step 1: Acylation of the Chiral Auxiliary To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. The mixture is stirred for 30 minutes, and then propanoyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or flash chromatography.
Step 2: Diastereoselective Alkylation To a solution of the N-propionyl sultam (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. The mixture is stirred for 1 hour at -78 °C. Allyl bromide (1.5 eq) is then added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash chromatography.
Step 3: Reductive Cleavage of the Chiral Auxiliary To a solution of the alkylated product (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, is added lithium aluminum hydride (2.0 eq) portionwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude chiral alcohol. The solid can be treated with acid to recover the chiral auxiliary.
Conclusion
Evans' oxazolidinones and Oppolzer's sultams remain the cornerstones of asymmetric enolate alkylation, offering high levels of stereocontrol, predictable outcomes, and well-documented procedures for both the key transformations and the subsequent removal of the auxiliary. Their continued prevalence in academic and industrial research is a testament to their reliability and versatility. While the structural characteristics of (2S)-3,3-dimethyl-2-butanol suggest its potential as a chiral auxiliary, the lack of published experimental data for its use in enolate alkylation precludes a direct performance comparison. Future research into the application of such simple, sterically demanding chiral alcohols could yet unveil new and efficient tools for the asymmetric synthesis toolbox. However, for researchers and drug development professionals seeking established and dependable methods for the stereoselective synthesis of α-chiral carbonyl compounds, the auxiliaries pioneered by Evans and Oppolzer remain the clear and superior choice.
References
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008 , 85(5), 695. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 1982 , 104(6), 1737–1739. [Link]
- Chapter 1: Enolate Alkylations. In Asymmetric Synthesis; Academic Press: 2000.
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Camphorsultam. In Wikipedia; 2023. [Link]
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CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. [Link]
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Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. [Link]
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alkene-1-ols. Angewandte Chemie International Edition, 2010, 49(36), 6289-6292.
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Camphorsultam. [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 2019 , 23(7), 1486-1490. [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 2005 , 70(26), 10747-10753. [Link]
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III Enolate Chemistry. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023 . [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
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Chiral auxiliary. In Wikipedia; 2023. [Link]
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Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts. [Link]
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Reductive cleavage of annulated 5,6-dihydro-2 H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams. RSC Advances, 2023 , 13(32), 22353-22361. [Link]
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Stereospecific synthesis of chiral tertiary alkyl-aryl ethers via Mitsunobu reaction with complete inversion of configuration. [Link]
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Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. [Link]
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Alkylation of Enolates. [Link]
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A Comparative Guide to the Stereoselective Synthesis of (2S)-3,3-dimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2S)-3,3-dimethyl-2-butanol
(2S)-3,3-dimethyl-2-butanol, also known as (S)-(+)-pinacolyl alcohol, is a chiral secondary alcohol featuring a sterically demanding tert-butyl group adjacent to the stereocenter. This structural motif makes it a valuable synthon in asymmetric synthesis, where the precise control of stereochemistry is paramount for achieving desired biological activity and minimizing off-target effects in drug candidates. The bulky tert-butyl group can effectively direct the stereochemical outcome of subsequent reactions, making the enantiopurity of the initial (2S)-3,3-dimethyl-2-butanol starting material a critical quality attribute.
The primary route to (2S)-3,3-dimethyl-2-butanol involves the asymmetric reduction of the prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone). The success of this transformation hinges on the choice of the chiral reducing agent or catalyst, which dictates both the enantioselectivity and the overall efficiency of the synthesis. This guide will benchmark several prominent methods for this key transformation.
Comparative Analysis of Synthetic Methodologies
The asymmetric reduction of 3,3-dimethyl-2-butanone to (2S)-3,3-dimethyl-2-butanol can be achieved through various approaches, primarily categorized as stoichiometric chiral borane reductions, catalytic reductions, and biocatalytic methods. Each approach presents a unique profile of stereoselectivity, yield, operational complexity, and cost.
Stoichiometric Chiral Borane Reagents
Chirally modified borohydrides and boranes are well-established reagents for the enantioselective reduction of ketones. Two prominent examples derived from the chiral pool of α-pinene are B-chlorodiisopinocampheylborane (DIP-Chloride™) and Alpine-Borane®.
-
DIP-Chloride™: This reagent is known for its high enantioselectivity in the reduction of a wide range of ketones, including sterically hindered ones like pinacolone. The reduction proceeds through a well-defined transition state, leading to predictable stereochemical outcomes.
-
Alpine-Borane®: While also derived from α-pinene, Alpine-Borane® generally exhibits lower reactivity than DIP-Chloride™ and is most effective for the reduction of acetylenic ketones. Its application to sterically hindered aliphatic ketones like pinacolone may result in lower yields and enantioselectivities.
| Method | Chiral Reagent | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Considerations |
| Stoichiometric Borane Reduction | (-)-DIP-Chloride™ | >95 | High | Stoichiometric use of a chiral reagent. Requires low temperatures. |
| (R)-Alpine-Borane® | Moderate to High | Moderate | Generally less reactive towards sterically hindered ketones. |
Table 1: Comparison of Stoichiometric Chiral Borane Reagents for the Reduction of 3,3-dimethyl-2-butanone.
Catalytic Asymmetric Reduction
Catalytic methods offer a more atom-economical approach by employing a small amount of a chiral catalyst that is regenerated in a catalytic cycle.
-
Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are highly effective for the borane-mediated reduction of prochiral ketones with high enantioselectivity. The catalyst, derived from a chiral amino alcohol (often proline), creates a chiral environment for the reduction. The in-situ generation of the catalyst from stable precursors can enhance reproducibility.[1]
-
Noyori-type Catalysts: Ruthenium- and rhodium-based catalysts bearing chiral phosphine ligands, pioneered by Noyori, are powerful tools for asymmetric hydrogenation. These systems often require high pressures of hydrogen gas but can achieve very high turnover numbers and enantioselectivities.
| Method | Catalyst System | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Considerations |
| Catalytic Reduction | (S)-CBS Catalyst with BH₃ | High (often >98) | High | Requires stoichiometric borane. Sensitive to moisture. |
| Ru-BINAP type catalyst | High | High | Requires high-pressure hydrogenation equipment. |
Table 2: Comparison of Catalytic Methods for the Reduction of 3,3-dimethyl-2-butanone.
Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols. These biocatalysts operate under mild conditions (ambient temperature and pressure, aqueous media) and can exhibit exquisite enantioselectivity. The use of whole-cell systems can simplify the process by providing in-situ cofactor regeneration.
| Method | Biocatalyst | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Considerations |
| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., from Thermoanaerobium brockii) | Variable, can be >99 | Moderate to High | Requires optimization of reaction conditions (pH, temperature, co-substrate). Substrate and product inhibition can be a factor. |
Table 3: Biocatalytic Reduction of 3,3-dimethyl-2-butanone.
Experimental Protocols
To provide a practical framework for the implementation of these methods, detailed experimental protocols for a representative stereoselective synthesis and the subsequent chiral analysis are provided below.
Protocol: Asymmetric Reduction of 3,3-dimethyl-2-butanone using (-)-DIP-Chloride™
This protocol is a representative example of a stoichiometric asymmetric reduction. The choice of (-)-DIP-Chloride™ is based on its reported high efficiency for sterically hindered ketones.
Materials:
-
3,3-dimethyl-2-butanone (pinacolone)
-
(-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethanolamine
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of (-)-DIP-Chloride™ in anhydrous diethyl ether is cooled to -25 °C.
-
A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise to the cooled (-)-DIP-Chloride™ solution over a period of 30 minutes.
-
The reaction mixture is stirred at -25 °C for the time specified by preliminary optimization studies (typically several hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of diethanolamine to precipitate the boron species.
-
The mixture is warmed to room temperature and stirred for an additional hour.
-
The precipitate is removed by filtration, and the filtrate is washed sequentially with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford (2S)-3,3-dimethyl-2-butanol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: DIP-Chloride™ is sensitive to moisture and air. An inert atmosphere prevents its decomposition and ensures high reactivity.
-
Low Temperature: The asymmetric induction is highly dependent on temperature. Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.
-
Diethanolamine Quench: Diethanolamine forms a stable, insoluble complex with the boron byproducts, facilitating their removal from the reaction mixture.
Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Direct analysis of the enantiomers of 3,3-dimethyl-2-butanol can be challenging. Derivatization to a less polar and more volatile species, such as the corresponding acetate, can significantly improve the separation on a chiral stationary phase.[2]
Materials:
-
(2S)-3,3-dimethyl-2-butanol (from synthesis)
-
Acetic anhydride or acetyl chloride
-
Pyridine (as catalyst and acid scavenger)
-
Anhydrous dichloromethane
-
Chiral GC column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB)[2]
Procedure:
-
Derivatization: To a solution of the alcohol in anhydrous dichloromethane, add a slight excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent.
-
Chiral GC Analysis:
-
Column: CP Chirasil-DEX CB (or equivalent beta-cyclodextrin based chiral column).[2]
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Program: A temperature ramp is often employed for optimal separation (e.g., starting at 60 °C and ramping to 150 °C at 2 °C/min).
-
Injection: Inject a dilute solution of the derivatized product in an appropriate solvent (e.g., hexane or dichloromethane).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee%) is calculated as: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
Self-Validating System: To ensure the accuracy of the enantiomeric excess determination, it is crucial to analyze a racemic sample of 3,3-dimethyl-2-butanol under the same conditions. The racemic sample should show two well-resolved peaks of approximately equal area. This confirms that the observed separation is due to enantiomeric differences and not an artifact of the chromatographic system.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the stereoselective reduction process and the analytical workflow.
Caption: Stereoselective reduction of 3,3-dimethyl-2-butanone.
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A Senior Application Scientist's Guide to the Determination of Diastereomeric Ratios for Reactions Utilizing (2S)-3,3-dimethyl-2-butanol
This guide provides an in-depth comparison of the primary analytical methodologies for determining the diastereomeric ratio (d.r.) of products derived from reactions involving the chiral auxiliary, (2S)-3,3-dimethyl-2-butanol. As researchers in synthetic chemistry and drug development, the precise quantification of stereoisomers is not merely a characterization step; it is a critical measure of a reaction's success and a cornerstone of regulatory compliance. This document moves beyond simple protocols to explain the underlying principles and causal logic behind experimental choices, empowering you to select and implement the most appropriate technique for your specific application.
The Critical Role of (2S)-3,3-dimethyl-2-butanol and Diastereomeric Excess
(2S)-3,3-dimethyl-2-butanol, often referred to as a "bulky alcohol," is a valuable chiral auxiliary. Its sterically demanding tert-butyl group effectively shields one face of a prochiral center, directing incoming reagents to the opposite face and thereby inducing asymmetry in the product. The outcome of such a reaction is typically a mixture of diastereomers. The ratio of these diastereomers, expressed as diastereomeric excess (d.e.), is a direct measure of the stereoselectivity of the transformation.
Accurate determination of this ratio is paramount for:
-
Reaction Optimization: Quantifying the d.r. allows for the systematic optimization of reaction parameters (temperature, solvent, catalyst) to maximize stereoselectivity.
-
Mechanistic Studies: Understanding the stereochemical outcome provides insight into the transition state geometry of the reaction.
-
Process Development: In pharmaceutical development, controlling stereoisomerism is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
The primary methods for this determination—NMR spectroscopy, chiral gas chromatography (GC), and chiral high-performance liquid chromatography (HPLC)—each offer a unique set of advantages and limitations. The choice of method depends on the specific properties of the diastereomers, the required level of accuracy, and available instrumentation.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is often the first line of analysis due to its speed, non-destructive nature, and the wealth of structural information it provides. The determination of diastereomeric ratios via NMR relies on the principle that diastereomers are distinct chemical entities with different physical properties. This distinction extends to their magnetic environments, leading to discernible differences in the NMR spectrum.
The Underlying Principle: Diastereotopicity
In a chiral environment, chemically equivalent protons or carbons can become magnetically non-equivalent, a phenomenon known as diastereotopicity. For a product mixture derived from (2S)-3,3-dimethyl-2-butanol, the nuclei of the two diastereomers exist in slightly different average magnetic environments. This results in separate, well-resolved signals for at least one corresponding nucleus in each diastereomer. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.
The most informative signals are often from protons or carbons close to the newly formed stereocenter(s), as they experience the most significant difference in their magnetic environment. The large tert-butyl group of the auxiliary is particularly useful as its protons often give a sharp, well-resolved singlet for each diastereomer.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified reaction product mixture.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent can sometimes influence the chemical shift separation (Δδ) between diastereomeric signals; screening may be necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) if absolute quantification is needed, though it is not required for ratio determination.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field instrument. Higher field strengths generally provide better signal dispersion and resolution, which is critical for separating closely spaced peaks.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate integration, as signals that are not fully relaxed will lead to erroneous ratios. A typical d1 of 10-30 seconds is a good starting point for quantitative work.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply standard processing techniques (Fourier transform, phase correction, baseline correction).
-
Identify a pair of well-resolved signals corresponding to the same proton (or group of protons, like the tert-butyl group) in each of the two diastereomers.
-
Carefully integrate these two signals. The diastereomeric ratio is the ratio of the integration values.
-
d.r. = Integral_major / Integral_minor
-
Diastereomeric Excess (% d.e.) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100%
-
Causality Behind Experimental Choices
-
High-Field NMR: Increases the chemical shift dispersion (in Hz), making it more likely that diastereotopic proton signals will be resolved from one another.
-
Long Relaxation Delay (d1): Ensures that the magnetization of all protons has returned to equilibrium before the next pulse. If d1 is too short, protons with longer T₁ relaxation times will become saturated, and their signal intensity (and thus their integral) will be artificially reduced, leading to an inaccurate ratio.
-
Signal Selection: Choosing non-overlapping, sharp signals (like singlets from a tert-butyl group) minimizes integration errors that can arise from poor baseline resolution or complex multiplet analysis.
Method 2: Chiral Chromatography (GC and HPLC)
Chiral chromatography offers superior resolution compared to NMR and is the gold standard for separating and quantifying stereoisomers. The technique physically separates the diastereomers in time, allowing them to be detected and quantified as distinct peaks.
The Underlying Principle: Chiral Recognition
This method employs a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that can form transient, diastereomeric complexes with the analytes. The stability of these complexes differs between the two diastereomers of the analyte due to differential steric and/or electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The diastereomer that forms the more stable complex with the CSP will have a longer retention time, while the one forming the less stable complex will elute earlier, thus achieving separation.
Experimental Protocol: Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds.
-
Column Selection:
-
Choose a GC column with a CSP. Common phases are based on cyclodextrin derivatives (e.g., Chiraldex G-TA, Beta DEX™). The choice depends on the functional groups present in the analyte.
-
-
Sample Preparation:
-
Prepare a dilute solution of the analyte mixture (approx. 1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
The sample must be clean to avoid column contamination.
-
-
Instrument Setup and Data Acquisition:
-
Injector: Use a split/splitless injector, typically at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Carrier Gas: Use a high-purity carrier gas, typically Helium or Hydrogen.
-
Oven Program: Develop a temperature gradient program. Start at a low temperature to allow for interaction with the CSP and gradually ramp up to elute the compounds. Isothermal methods can also be effective if a good separation is achieved at a single temperature.
-
Detector: A Flame Ionization Detector (FID) is standard due to its high sensitivity and uniform response factor for hydrocarbons.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomer peaks. Assuming the detector response is identical for both diastereomers (a safe assumption for FID), the area ratio directly gives the diastereomeric ratio.
-
d.r. = Peak_Area_1 / Peak_Area_2
-
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is more versatile than GC and can be applied to a wider range of compounds, including those that are non-volatile or thermally labile.
-
Column Selection:
-
Choose an HPLC column with a CSP. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are extremely popular and versatile. The selection is empirical, and screening several columns and mobile phases may be necessary.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
-
Instrument Setup and Data Acquisition:
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is optimized to achieve good separation (resolution) in a reasonable runtime.
-
Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.
-
Detector: A UV-Vis detector is most common. Select a wavelength where both diastereomers have strong absorbance. It is crucial to confirm that both diastereomers have identical molar absorptivity at the chosen wavelength. A Photodiode Array (PDA) detector can be used to confirm peak purity and identity by comparing UV spectra.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomer peaks.
-
d.r. = Peak_Area_1 / Peak_Area_2
-
Comparative Analysis of Methodologies
The optimal choice of technique is highly dependent on the specific research context. The following table provides a comparative summary.
| Feature | NMR Spectroscopy | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Magnetic non-equivalence | Differential interaction with CSP | Differential interaction with CSP |
| Resolution | Low to Moderate | High to Excellent | High to Excellent |
| Sensitivity | Low (mg scale) | High (µg to ng scale) | High (µg to ng scale) |
| Analysis Time | Fast (~5-15 min per sample) | Moderate (15-45 min per sample) | Moderate (10-30 min per sample) |
| Sample Prep | Simple dissolution | Dilution; requires volatility | Dilution and filtration |
| Method Dev. | Minimal (solvent choice) | Moderate (column/temp program) | Can be extensive (column/mobile phase screening) |
| Destructive? | No | Yes | Yes (unless collected) |
| Key Advantage | Fast, non-destructive, structural info | Excellent for volatile compounds | Highly versatile, broad applicability |
| Key Limitation | Requires signal resolution | Limited to thermally stable analytes | Method development can be costly and time-consuming |
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the general workflow for determining a diastereomeric ratio and the logical process for selecting the appropriate analytical method.
A Senior Application Scientist's Guide to Chiral Building Blocks: Comparative Case Studies in Pharmaceutical Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency, stereochemical purity, and ultimately, the economic viability of a pharmaceutical candidate. This guide provides an in-depth, objective comparison of the utility of different chiral building blocks through detailed case studies of prominent drug molecules. We will dissect the causality behind experimental choices, present validating data, and provide actionable protocols to inform your synthetic strategies.
The Central Role of Chirality in Drug Design
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is fundamental to its biological activity. Most biological targets, such as enzymes and receptors, are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is paramount in modern drug development.[1][2]
The two primary strategies for achieving enantiopurity are:
-
Asymmetric Synthesis: Creating a chiral center from an achiral starting material using a chiral catalyst, reagent, or auxiliary.
-
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product (e.g., an amino acid or sugar) as a starting material.
This guide will explore the practical implications of these strategies by comparing the synthesis of key pharmaceuticals using different chiral building blocks.
Case Study 1: Sitagliptin (Januvia®) - A Tale of Two Asymmetric Syntheses
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a crucial β-amino acid core. Its synthesis has evolved significantly, providing an excellent platform to compare a transition-metal-catalyzed approach with a biocatalytic one.
Route A: Rhodium-Catalyzed Asymmetric Hydrogenation
This second-generation synthesis developed by Merck employs a highly efficient asymmetric hydrogenation of a prochiral enamine intermediate.[3]
Route B: Biocatalytic Transamination
Merck's third-generation synthesis utilizes a highly engineered (R)-selective transaminase enzyme to directly convert a ketone precursor to the desired chiral amine.[4][5]
Comparative Analysis
| Metric | Route A: Asymmetric Hydrogenation[1][3] | Route B: Biocatalytic Transamination[4][5] |
| Starting Material | Prochiral enamine | Pro-sitagliptin ketone |
| Chirality Source | Chiral Rhodium-Josiphos catalyst | Engineered transaminase enzyme |
| Overall Yield | ~65% | 10-13% higher than the chemical process |
| Enantiomeric Excess (e.e.) | 95% (before crystallization) | >99.95% |
| Key Advantages | High turnover number, well-established chemistry | Exceptional enantioselectivity, mild reaction conditions, reduced waste |
| Key Disadvantages | Use of a precious metal catalyst, requires high pressure, additional crystallization step for optical purity | Requires enzyme development and optimization |
Case Study 2: Oseltamivir (Tamiflu®) - Diverse Strategies from Different Chiral Pools
Oseltamivir, a neuraminidase inhibitor for the treatment of influenza, possesses three stereocenters, making its stereocontrolled synthesis a significant challenge. We will compare three distinct approaches that leverage different chiral starting materials.
Route A: From the Natural Chiral Pool - (-)-Shikimic Acid
The original and industrial synthesis of oseltamivir begins with (-)-shikimic acid, a naturally occurring and enantiomerically pure starting material.[6]
Route B: Total Synthesis via Asymmetric Diels-Alder - Butadiene and Acrylic Acid
This approach builds the chiral cyclohexene core from simple achiral starting materials using a catalytic asymmetric Diels-Alder reaction.[7]
Route C: Desymmetrization of a meso-Aziridine
This strategy introduces chirality through the asymmetric opening of a prochiral meso-aziridine, a powerful technique for creating stereocenters.
Comparative Analysis
| Metric | Route A: (-)-Shikimic Acid[6] | Route B: Butadiene & Acrylic Acid[7] | Route C: meso-Aziridine Desymmetrization |
| Starting Material | (-)-Shikimic Acid | 1,3-Butadiene and Acrylic Acid | A suitable meso-N-acyl aziridine |
| Chirality Source | Chiral Pool | Asymmetric Catalyst (e.g., MacMillan catalyst) | Chiral Catalyst |
| Number of Steps | ~8-13 | ~12 | ~10 |
| Overall Yield | 17-47% | ~30% | ~30% |
| Enantiomeric Excess (e.e.) | >99% (from chiral pool) | >98% | >99% |
| Key Advantages | Well-established, utilizes a readily available chiral starting material | Avoids reliance on natural product availability, high stereocontrol | Elegant and efficient introduction of chirality |
| Key Disadvantages | Fluctuation in shikimic acid supply and price | Requires optimization of the key asymmetric step | Synthesis of the meso-aziridine precursor |
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are provided below.
Protocol 1: Noyori Asymmetric Hydrogenation of a Ketone
This protocol is a general representation of the asymmetric hydrogenation step, similar to that used in the synthesis of various chiral alcohols and amines.
Diagram of the Noyori Asymmetric Hydrogenation Catalytic Cycle
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
Materials:
-
Ketone substrate (1.0 equiv)
-
[RuCl₂{(R)-BINAP}]₂ (0.005 equiv)
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
A pressure vessel is charged with the ketone substrate and [RuCl₂{(R)-BINAP}]₂ in degassed ethanol.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-10 atm) at a specified temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC).
-
The vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford the enantiomerically enriched alcohol.
Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of Sitagliptin
This protocol outlines the key biocatalytic step in the third-generation synthesis of Sitagliptin.
Diagram of the Transaminase Catalytic Cycle
Caption: Simplified catalytic cycle of a transaminase enzyme.
Materials:
-
Pro-sitagliptin ketone (substrate)
-
Engineered (R)-selective transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
A reaction vessel is charged with the buffer solution, PLP, and the engineered transaminase.
-
The pro-sitagliptin ketone is dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and added to the reaction mixture.
-
The amine donor (isopropylamine) is added in excess to drive the reaction equilibrium.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC until completion.
-
Upon completion, the reaction is worked up by adjusting the pH and extracting the product with an organic solvent.
-
The product is isolated and purified, often by crystallization of its phosphate salt.[8]
Conclusion: A Strategic Imperative
The choice of a chiral building block is not merely a tactical decision but a strategic one with far-reaching implications for the entire drug development pipeline. As demonstrated by the case studies of Sitagliptin and Oseltamivir, there is no single "best" approach.
The Sitagliptin case highlights the ascendancy of biocatalysis, where an initial investment in enzyme engineering can yield a manufacturing process with superior enantioselectivity, milder conditions, and a greener footprint compared to traditional asymmetric hydrogenation.
The Oseltamivir syntheses showcase the diversity of strategic options. The reliance on a natural chiral pool starting material like shikimic acid can be highly efficient but is susceptible to supply chain vulnerabilities. Total synthesis routes, while often longer, offer independence and flexibility.
Ultimately, the optimal choice depends on a multitude of factors including the complexity of the target molecule, the availability and cost of starting materials, the scalability of the key chiral-introducing step, and the overall economic and environmental goals of the project. A thorough understanding of the principles and practicalities of both chiral pool and asymmetric synthesis, as exemplified in this guide, is essential for making informed and successful decisions in the competitive landscape of pharmaceutical development.
References
-
Hsiao, Y., et al. (2004). A practical synthesis of a chiral β-amino acid derivative. Journal of the American Chemical Society, 126(31), 9646-9647. [Link]
-
Clausen, A., et al. (2006). A concise synthesis of sitagliptin phosphate. Organic Process Research & Development, 10(4), 743-746. [Link]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
-
Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310-6311. [Link]
-
Zutter, U., Iding, H., Spurr, P., & Wirz, B. (2008). New, efficient synthesis of oseltamivir phosphate (Tamiflu) via enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester. The Journal of Organic Chemistry, 73(13), 4895-4902. [Link]
-
Li, T., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(10), 1219. [Link]
-
Trost, B. M., & Zhang, T. (2008). A concise synthesis of (−)-oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]
-
Contente, M. L., et al. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules, 25(1), 199. [Link]
-
Gao, J., et al. (2011). A novel and efficient route for the preparation of atorvastatin. Chinese Chemical Letters, 22(10), 1159-1162. [Link]
-
Patel, R. N. (2011). Biocatalytic synthesis of chiral intermediates for statin drugs. Journal of Chemical Technology & Biotechnology, 86(6), 771-791. [Link]
-
Corey, E. J., & Hong, S. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310-6311. [Link]
-
Wikipedia contributors. (2023, December 12). Oseltamivir total synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2S)-3,3-dimethyl-2-butanol
Introduction: (2S)-3,3-dimethyl-2-butanol, also known as pinacolyl alcohol, is a chiral secondary alcohol utilized in various organic syntheses within research and pharmaceutical development. While its utility in the laboratory is significant, its classification as a flammable liquid necessitates a rigorous and well-understood disposal protocol to ensure the safety of personnel and maintain regulatory compliance. This guide moves beyond mere procedural lists to provide a comprehensive, scientifically-grounded framework for the proper management and disposal of this chemical, ensuring that every step is a self-validating component of a robust laboratory safety system.
Section 1: Core Chemical Profile and Hazard Assessment
A foundational understanding of the chemical's properties is critical to appreciating the causality behind the required disposal protocols. (2S)-3,3-dimethyl-2-butanol is not just another alcohol; its specific physical and chemical characteristics dictate its handling from initial use to final disposal.
The primary hazard associated with this compound is its flammability. It is classified as a Flammable Liquid, Category 3, with a flash point of approximately 26°C (79°F). This means that at a typical room temperature, it can release enough vapor to form an ignitable mixture with air. This single fact is the primary driver for its classification as a hazardous waste and strictly prohibits its disposal via sanitary sewer systems, where vapors could accumulate and lead to fires or explosions.
Additional health hazards include the potential for skin, eye, and respiratory irritation, reinforcing the need for appropriate personal protective equipment (PPE) during handling and disposal.
Key Chemical and Physical Properties
The following table summarizes the essential quantitative data for 3,3-dimethyl-2-butanol, providing a clear basis for the subsequent safety and disposal procedures.
| Property | Value | Source |
| CAS Number | 464-07-3 | |
| Molecular Formula | C₆H₁₄O | |
| Molecular Weight | 102.17 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | ~120.4 °C (248.7 °F) | |
| Flash Point | ~26 °C (78.8 °F) [Closed Cup] | |
| Solubility in Water | Limited (2.37 x 10⁴ mg/L at 25°C) | |
| Vapor Density | 3.52 (Air = 1) |
The heavier-than-air vapor density means that vapors can accumulate in low-lying areas and travel considerable distances to an ignition source, creating a flashback hazard.
Section 2: The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is not a single action but a structured workflow. Each stage is designed to contain the chemical's hazards and communicate them effectively to all personnel involved, from the researcher at the bench to the hazardous waste technician.
Experimental Workflow: Waste Management Pathway
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
